Bryostatin A
Description
Properties
CAS No. |
104841-29-4 |
|---|---|
Molecular Formula |
C17H17N5O5 |
Synonyms |
Bryostatin A |
Origin of Product |
United States |
Origin and Biosynthesis of Bryostatin a
Natural Source Identification: Bugula neritina and Associated Symbionts
Bryostatins were initially isolated from the marine bryozoan Bugula neritina, a colonial organism found in temperate marine habitats worldwide. rwu.eduthieme-connect.comresearchgate.net B. neritina is a sessile invertebrate known to harbor bacterial symbionts. researchgate.netasm.org The presence of bryostatins in B. neritina led researchers to investigate whether the bryozoan itself or an associated microorganism was the true producer of these complex molecules. researchgate.netresearchgate.netnih.govasm.org
Discovery of Candidatus Endobugula sertula as the Biosynthetic Source
Evidence began to mount suggesting that the bryozoan was not the direct source of bryostatin (B1237437) biosynthesis. The structural complexity of bryostatins is characteristic of bacterial secondary metabolites synthesized by polyketide synthases (PKS). researchgate.netresearchgate.netnih.govasm.orgacs.org Furthermore, studies involving antibiotic treatment of B. neritina colonies showed a reduction in bryostatin content concomitant with a decrease in bacterial symbiont levels. rwu.eduasm.orgescholarship.orgucsd.edunih.gov
This led to the discovery and identification of a specific uncultivated gamma proteobacterial symbiont, named Candidatus Endobugula sertula, residing within B. neritina. rwu.eduresearchgate.netasm.orgacs.orgescholarship.orgnih.govresearchgate.netacs.org Molecular methods, including the analysis of bacterial SSU rRNA sequences, confirmed that Candidatus Endobugula sertula is a distinct bacterial group found in symbiotic Bugula species. rwu.edu In situ hybridization studies detected mRNA expression from the putative bryostatin biosynthetic gene cluster specifically within Candidatus Endobugula sertula cells in B. neritina larvae, but not in the host cells, providing strong evidence that the symbiont is the likely producer of bryostatins. rwu.edunih.gov
Symbiotic Relationship and Bryostatin A Production
The relationship between Bugula neritina and Candidatus Endobugula sertula is a notable example of a symbiosis yielding bioactive metabolites. rwu.edunih.gov The symbiont is vertically transmitted from parent to offspring, residing in the pallial sinus of B. neritina larvae and in the funicular cords of adult colonies. thieme-connect.comresearchgate.netucsd.eduplos.orgint-res.com This vertical transmission ensures the presence of the symbiont across generations. ucsd.eduplos.orgint-res.com
The production of bryostatins by Candidatus Endobugula sertula appears to confer a benefit to the host, particularly in the larval stage. Bryostatins act as defensive compounds, deterring predation by fish, which are especially vulnerable to predators. thieme-connect.comresearchgate.netasm.orgplos.orgint-res.comasm.org This ecological role suggests that the symbiosis is maintained, at least in part, due to the protective chemicals produced by the bacterial partner. thieme-connect.complos.orgint-res.com
Elucidation of this compound Biosynthetic Pathways
The biosynthesis of this compound is a complex process characteristic of polyketide assembly, orchestrated by a specific set of genes within the symbiont.
Identification and Characterization of the bry Gene Cluster
Research has led to the identification and characterization of the gene cluster responsible for bryostatin biosynthesis in Candidatus Endobugula sertula, known as the bry cluster. rwu.edunih.govacs.orgnih.govnih.gov This gene cluster is approximately 77-80 kb in size and is believed to encode the enzymes necessary for the assembly and tailoring of bryostatins. nih.govresearchgate.netupr.edu The bry cluster contains several genes, including five modular type I polyketide synthase (PKS) genes (bryBCXDA), a discrete acyltransferase (bryP), a β-ketosynthase, a hydroxy-methyl-glutaryl CoA synthase (HMG-CS), and a methyltransferase. acs.orgnih.govacs.org The arrangement and sequence features of the catalytic domains within these genes have been analyzed to propose a biosynthetic pathway. researchgate.net
Role of Polyketide Synthases (PKS) in this compound Assembly
Bryostatins are complex polyketides, and their core structure is assembled by modular type I polyketide synthases (PKS-I). researchgate.netresearchgate.netasm.orgacs.orgasm.org These large, multifunctional enzymes work in an assembly-line fashion, sequentially adding and modifying extender units (typically derived from malonyl-CoA and methylmalonyl-CoA) to a growing polyketide chain. asm.orgnih.govjscimedcentral.commdpi.com
A notable feature of the bryostatin PKS is the absence of integrated acyltransferase (AT) domains within the main PKS polypeptides. nih.govresearchgate.netupr.edu Instead, a discrete protein, BryP, encoded by a gene located upstream of the main PKS genes, contains the AT domains and is hypothesized to catalyze the trans-acylation of the PKS modules, providing the necessary building blocks for chain elongation. nih.govupr.edu
The bry cluster is proposed to produce a hypothetical precursor compound, "bryostatin 0", which forms the common basis for the various bryostatin congeners. rwu.edunih.govnih.govacs.org The PKS modules are responsible for forming the core macrolactone ring structure of bryostatin. nih.govacs.org
Table 1: Key Genes and Enzymes in Bryostatin Biosynthesis
| Gene/Protein Name | Proposed Role in Biosynthesis |
| bry gene cluster | Encodes enzymes for bryostatin assembly and tailoring. nih.govresearchgate.net |
| BryA, BryB, BryC, BryD, BryX | Modular Type I Polyketide Synthases (PKS). acs.orgnih.gov |
| BryP | Discrete Acyltransferase; loads extender units onto PKS. nih.govupr.edu |
| HMG-CS | Involved in adding methyl ester groups. acs.orgnih.govacs.org |
| Methyltransferase | Involved in methylation steps. acs.orgnih.gov |
| Pyran Synthase (PS) domain | Proposed to form tetrahydropyran (B127337) rings within the PKS. researchgate.netbeilstein-journals.org |
Post-PKS Modifications in Bryostatin Biosynthesis
Following the assembly of the polyketide backbone by the PKS machinery, the nascent bryostatin molecule undergoes further enzymatic modifications, often referred to as tailoring steps. nih.govjscimedcentral.com While the bry gene cluster is believed to produce the core "bryostatin 0" structure, the precise steps leading to the more than 20 known bryostatins are not fully elucidated. nih.govnih.gov
These post-PKS modifications can include oxidation, esterifications (such as the addition of the 2,4-octadienoate moiety found in some bryostatins like this compound), cyclizations (like the formation of the γ-lactone ring), and methylation. nih.govacs.orgnih.govresearchgate.net While the Candidatus Endobugula sertula symbiont possesses many of the genes for these modifications within the bry cluster, it has been hypothesized that some of the late-stage modifications might potentially involve enzymes from the host bryozoan or other microbes, or even occur through abiotic processes. nih.gov However, the identification of genes within the bry cluster for enzymes like methyltransferases and domains like the pyran synthase (PS) suggests that many of these tailoring steps are carried out by the symbiont's biosynthetic machinery. acs.orgnih.govresearchgate.netbeilstein-journals.org
This compound, a macrolide natural product, has garnered significant scientific interest due to its potent biological activities. However, its complex structure and limited natural availability have presented substantial challenges to research and clinical development, driving extensive efforts in chemical synthesis and analogue design.
Chemical Synthesis and Analog Development of Bryostatin a
Challenges in Isolation and Natural Supply of Bryostatin (B1237437) A for Research
Bryostatin A is primarily isolated from the marine bryozoan Bugula neritina. nih.gov The natural abundance of bryostatins, including this compound (often referred to as Bryostatin 1 in the literature), is notably low and subject to seasonal variability, which significantly impedes research and clinical development. pnas.orgstanford.eduijirt.org Obtaining sufficient quantities for study has historically required processing massive amounts of the source organism. For instance, the GMP production of bryostatin 1 involved processing 14 tons of B. neritina to yield only 18 grams of pure compound, representing a yield of approximately 0.00014%. pnas.orgstanford.eduaacrjournals.org Yields of related bryostatin congeners are similarly low, ranging from 10⁻³ to 10⁻⁸%. pnas.orgpnas.org This scarcity, coupled with economic and environmental considerations related to harvesting large quantities of a marine organism, has severely limited the supply of natural bryostatin for research and therapeutic use. pnas.orgstanford.eduijirt.org Efforts such as large-scale aquaculture of B. neritina have been investigated to address the supply issue, but the availability of natural bryostatins for research and clinical trials remains limited. ijirt.orgpnas.org
Total Synthesis Approaches to this compound
The limited natural supply has made total synthesis a crucial avenue for providing access to this compound and its analogues. The structural complexity of bryostatins, characterized by multiple stereocenters, polyhydropyran rings, and sensitive functional groups within a macrocyclic lactone, poses significant synthetic challenges. nih.gov
Convergent Synthetic Strategies
Convergent synthesis, which involves synthesizing several key fragments separately and then joining them in a final series of steps, has been a prominent strategy in the total synthesis of bryostatins. This approach is particularly well-suited for complex molecules like this compound, allowing for more efficient assembly of the intricate architecture. scilit.comnih.govresearchgate.netresearchgate.net Early convergent approaches aimed to unite the preformed, heavily functionalized pyran rings (A and C) through reactions like "pyran annulation," which forms the B ring simultaneously. scilit.comresearchgate.netresearchgate.net This involves reactions between functionalized fragments, such as a hydroxyallylsilane appended to the A-ring fragment and an aldehyde from the C-ring fragment. scilit.comresearchgate.net Another convergent strategy involves joining a spacer domain and a recognition domain through macrolactonization or Prins-driven macrocyclization sequences, forming the macrocyclic core. pnas.orgnih.gov
Development of Efficient and Scalable Synthetic Routes
While early total syntheses of potent bryostatins were often lengthy, requiring over 55 steps, ongoing research has focused on developing more efficient and scalable routes to address the supply problem cost-effectively. nih.govpnas.org Recent advances have led to significantly shorter syntheses. For example, a total synthesis of bryostatin 1 has been reported that proceeds in 29 total steps (19 in the longest linear sequence) with high average yields, capable of producing grams of material and potentially scalable to meet clinical needs (estimated ~20 grams per year). nih.govlka.ltnih.govsciencenews.org This improved efficiency is attributed to the design of the synthetic route, employing strategies that are both step-economical and amenable to scale-up. pnas.orgnih.gov Techniques such as Prins-driven macrocyclization have been utilized to assemble key parts of the molecule efficiently. stanford.edunih.gov These more concise routes represent a practical solution to the long-standing supply problem and facilitate broader access to this compound and its derivatives for research. lka.ltnih.gov
Design and Synthesis of this compound Analogues
The challenges in obtaining sufficient natural this compound and the complexity of its total synthesis have also spurred significant efforts in the design and synthesis of simplified analogues, often referred to as "bryologs." nih.govpnas.orgpnas.orgnih.gov These analogues aim to retain the essential biological activities of this compound while being more synthetically accessible. pnas.orgpnas.orgnih.gov
Rational Design Principles for Simplified this compound Analogues
Rational design principles for bryostatin analogues are often guided by structure-activity relationship (SAR) studies and the understanding of how bryostatin interacts with its primary target, protein kinase C (PKC). nih.govpnas.orgresearchgate.netresearchgate.net The hypothesis that bryostatin's activities might arise from only a subset of its functionality has driven the design of simplified structures. stanford.edunih.gov This involves identifying the key pharmacophoric elements responsible for PKC binding and activity, typically located in specific regions of the molecule (e.g., C1, C19, and C26), and designing simpler molecules that present these features in the correct orientation. nih.govpnas.orgresearchgate.net Simplified analogues often incorporate bryostatin-like recognition domains but with structurally simplified spacer domains (e.g., C4-C16 region) or modifications/deletions of specific rings (e.g., A-ring or B-ring). pnas.orgpnas.orgresearchgate.nettandfonline.comnih.gov The goal is to create molecules that are easier to synthesize while maintaining or even improving potency and potentially tuning selectivity for specific PKC isoforms. nih.govpnas.orgpnas.orgnih.govnih.gov
Functional Analogues Lacking Specific Structural Domains
Research has explored the synthesis of functional analogues that lack specific structural domains of this compound to understand the role of these regions and to create simpler, active compounds. For instance, simplified analogues lacking the A-ring of bryostatin 1 and possessing a simplified B-ring have been synthesized and shown to exhibit significant PKC binding affinities and growth inhibitory activities. researchgate.nettandfonline.com Studies have also investigated analogues where the A- and B-rings are replaced by simpler linkers, such as a glutarate linker. nih.govthieme-connect.com These highly simplified analogues can still exhibit bryostatin-like binding to PKC isoforms, although the presence or absence of small structural features (like a C26-methyl group) can significantly impact isoform affinity. nih.gov The synthesis of B-ring analogues lacking the A-ring has provided evidence that the B-ring ester can influence the selective activation of PKC isozymes. tandfonline.com These studies demonstrate that simplified, synthetically accessible functional analogues can be designed to mimic the key biological activities of bryostatin, providing promising leads for therapeutic development. nih.govpnas.orgnih.govnih.gov
Strategies for Targeted Structural Modifications (e.g., A-ring, B-ring)
The bryostatin scaffold is characterized by a 20-membered macrolactone ring adorned with highly functionalized pyran rings, typically referred to as the A, B, and C rings. Structure-activity relationship (SAR) studies have been crucial in identifying regions of the molecule amenable to modification while retaining or enhancing desired biological activity nih.govresearchgate.net. Early research suggested that the C-ring substituents, particularly the C19 hemiketal and C26 hydroxyl groups, are critical for high-affinity PKC binding; modifications or removal of these groups can lead to substantial loss of binding affinity nih.gov.
Conversely, modifications or omissions of substituents on the A- and/or B-rings were initially thought to have minimal effects on binding nih.gov. However, further detailed studies have revealed that the A- and B-ring region is not merely a passive spacer but plays a significant role in dictating the unique biological profile of bryostatins, distinguishing them from other PKC activators like phorbol (B1677699) esters nih.govacs.org.
Strategies for targeted structural modifications have focused on simplifying the A- and B-rings to facilitate synthesis and explore SAR. One approach involves the synthesis of simplified B-ring analogues, sometimes lacking the A-ring entirely. These studies have provided evidence that the B-ring ester can influence the selective activation of PKC isozymes tandfonline.comtandfonline.com. Late-stage diversification through techniques like cross-metathesis has been employed to generate libraries of B-ring modified analogues tandfonline.comtandfonline.com.
Another strategy has involved mimicking the A-ring functionality through efficient and convergent synthetic routes, such as those utilizing key Prins cyclizations. This has led to the discovery of previously unknown hotspots for PKC affinity, such as the C7 position, which also impacts selectivity and efficacy against various cancer cell lines tandfonline.com. The design of simplified analogues based on the modification of the A-ring and B-ring is an active area of research, aiming for more synthetically accessible compounds that retain biological activity tandfonline.comtandfonline.com. Some analogues have been designed with simplified spacer segments replacing the C4-C14 domain, while retaining the orientation of key oxygen recognition domains google.com. Modifications to the C26 position, including the synthesis of C26 des-methyl homologues, have also been explored, with some modifications surprisingly increasing PKC binding and efficacy against cancer cells google.com.
Notable this compound Analogues in Preclinical Research (e.g., Picolog)
The challenges associated with the isolation and complex synthesis of natural bryostatins have spurred the development and investigation of synthetic analogues in preclinical research researchgate.nettandfonline.comtandfonline.comebi.ac.uk. These simplified analogues, often referred to as "bryologs," aim to retain the beneficial biological activities of this compound while being more synthetically accessible tandfonline.comtandfonline.com.
One notable bryostatin analogue that has advanced in preclinical research is "picolog" researchgate.nettandfonline.comtandfonline.comebi.ac.ukoncotarget.comepo.org. Picolog is a simplified analogue that can be prepared through a more step-economical synthesis compared to natural bryostatin 1 oncotarget.com. Preclinical studies have demonstrated that picolog exhibits potent in vitro and in vivo efficacy, particularly against lymphoma researchgate.netoncotarget.com. It has shown superior growth inhibition of MYC-induced lymphoma in vitro compared to bryostatin 1 and has been found to be highly potent and well tolerated in vivo in models of aggressive MYC-induced lymphoma oncotarget.com.
The mechanism of action of picolog is thought to involve the activation of the PKC pathway, similar to bryostatin oncotarget.com. Studies using nano-immunoassay (NIA) have shown that picolog treatment increases phospho-MEK2 in the PKC pathway oncotarget.com. Inhibition of PKC has been shown to abrogate picolog's activity oncotarget.com. Picolog is known to be a high-affinity ligand for PKC, with a reported Ki of 0.25 nM oncotarget.com.
Beyond picolog, other simplified bryostatin analogues have been synthesized and evaluated in preclinical settings. These include analogues with simplified A- and B-rings that exhibit significant PKC binding affinities and growth inhibitory activities against various human cancer cell lines researchgate.net. Some simplified analogues have been designed to contain only one pyran ring, and while they can modulate PKCα activity, the cyclic framework appears important for desired potency researchgate.net. Ring-expanded bryostatin analogues with unusual 31-membered macrolactones have also been synthesized and shown to possess anticancer activity against several cancer cell lines, serving as tools to further probe SAR nih.gov.
The development of these synthetically accessible analogues is critical for overcoming the supply limitations of natural bryostatins and for potentially developing new therapeutic agents for various diseases where PKC modulation is implicated, including cancer, Alzheimer's disease, and HIV infection researchgate.nettandfonline.comtandfonline.comebi.ac.uk.
Molecular Mechanisms of Action of Bryostatin a
Modulation of Protein Kinase C (PKC) Isoforms
Bryostatin (B1237437) 1 is a well-established modulator of the PKC family of enzymes, which are crucial in numerous cellular pathways, including growth, differentiation, apoptosis, and neurotransmission. nih.govnih.govtandfonline.com
Bryostatin A as a Potent PKC Agonist
Bryostatin 1 acts as a potent agonist of conventional and novel PKC isoforms. aphios.comnih.govtandfonline.complos.org It can activate PKC isozymes at nanomolar concentrations. nih.gov Bryostatin 1 exhibits high affinity for PKC and can displace phorbol (B1677699) esters, another class of PKC activators, at low nano- to picomolar levels. aphios.compnas.org Unlike many phorbol esters, Bryostatin 1 is considered a nontumor promoter, making it an attractive therapeutic agent. pnas.orgashpublications.orgaacrjournals.org
Binding to the C1 Domain of PKC Isozymes
The mechanism by which Bryostatin 1 modulates PKC involves its binding to the regulatory C1 domains of conventional and novel PKC subtypes. nih.govacs.orgtaylorandfrancis.com These C1 domains typically bind diacylglycerol (DAG), an endogenous activator of PKC. alzdiscovery.orgnih.gov Bryostatin 1 mimics the actions of DAG by binding to the DAG/phorbol ester-binding cleft within the C1 domains. nih.govtaylorandfrancis.com This interaction leads to the translocation of PKC to the plasma membrane, a necessary step for its activation. nih.govscbt.com The binding of Bryostatin 1 to the C1 domain is selective. researchgate.net Structurally, Bryostatin 1 forms a "cap" over the C1 domain when bound, which is thought to contribute to its unique biological profile compared to phorbol esters. researchgate.netacs.org
Differential Activation Profiles of Specific PKC Isoforms (e.g., PKCα, PKCδ, PKCε)
Bryostatin 1 exhibits differential binding affinities and activation profiles for various PKC isoforms. researchgate.netashpublications.orgfrontiersin.orgpnas.org While it can bind to multiple subtypes, the affinities vary. frontiersin.org Studies have shown that Bryostatin 1 can potently activate PKCδ and PKCε isozymes at sub-nanomolar concentrations. frontiersin.orgnih.gov For instance, in cultured neuronal cells, Bryostatin 1 at 10–10 M triggered significant PKCε activation by 30 minutes and PKCδ activation at 1 hour, both persisting for 3 hours. frontiersin.orgnih.gov PKCα, a classical PKC, is also activated by Bryostatin 1, although its activation might require slightly higher concentrations or longer exposure times compared to PKCδ and PKCε in some cell types. frontiersin.orgpnas.orgnih.gov The extent and timing of activation and subsequent degradation depend on the specific PKC isozyme and the concentration and frequency of Bryostatin 1 exposure. alzdiscovery.org Short-term exposure typically activates PKC, while chronic exposure can lead to PKC downregulation, possibly through proteasomal degradation. tandfonline.comashpublications.orgaacrjournals.org
Here is a table summarizing some reported binding affinities of Bryostatin 1 for specific PKC isoforms:
| PKC Isoform | Binding Affinity (Ki) | Reference |
| PKCα | 1.35 - 188 nM | researchgate.netfrontiersin.org |
| PKCβ2 | 0.42 nM | frontiersin.org |
| PKCδ | 0.26 nM | frontiersin.org |
| PKCε | 0.24 nM | frontiersin.org |
Note: Binding affinities can vary depending on the experimental conditions and the source of the enzyme.
Downstream Signaling Cascades Initiated by PKC Activation
Activation of PKC isoforms by Bryostatin 1 triggers various downstream signaling cascades, influencing numerous cellular processes. nih.gov For example, PKC activation is involved in the processing of amyloid precursor protein (APP), a key element in Alzheimer's disease pathophysiology. alzdiscovery.orgpnas.org Activated PKC, particularly certain isoforms, can activate α-secretase, which shunts APP processing towards the production of soluble APPα, potentially reducing the formation of amyloid-beta (Aβ) plaques. alzdiscovery.orgpnas.orgfrontiersin.orgnih.gov Bryostatin 1's ability to enhance α-secretase activity and increase sAPPα secretion has been observed in various cell models. pnas.orgfrontiersin.orgnih.gov
PKC activation by Bryostatin 1 also plays a role in modulating inflammatory responses, stimulating bone marrow progenitor cells, and reactivating latent HIV-1 through pathways like NF-κB. aphios.complos.orgtaylorandfrancis.comfrontiersin.org In chronic lymphocytic leukemia (CLL) cells, Bryostatin 1-induced differentiation has been linked to the activation of the extracellular signal-regulated kinase (ERK) pathway in a PKC-dependent manner. tandfonline.com Furthermore, PKC activation is implicated in the neuroprotective effects observed with Bryostatin 1 in preclinical studies, potentially involving the induction of proteins required for long-term memory and the restoration of stress-evoked inhibition of PKC activity. nih.gov
Identification of Non-PKC Molecular Targets
While PKC modulation is the primary mechanism of action for Bryostatin 1, research has also identified non-PKC molecular targets that contribute to its biological effects. alzdiscovery.orgnih.gov
Interaction with Synaptic Proteins (e.g., Munc13-1, ubMunc13-2, bMunc13-2)
Studies have demonstrated that Bryostatin 1 binds to both the isolated C1 domain of Munc13-1 and the full-length Munc13-1 protein with high affinity. medchemexpress.comnih.govacs.orgnih.gov
Here is a table showing the binding affinities of Bryostatin 1 for Munc13-1:
| Munc13-1 Form | Binding Affinity (Ki) | Reference |
| Isolated C1 domain | 8.07 ± 0.90 nM | medchemexpress.comnih.govacs.orgnih.gov |
| Full-length protein | 0.45 ± 0.04 nM | medchemexpress.comnih.govacs.orgnih.gov |
Bryostatin 1 mimics the actions of phorbol esters, which are known activators of Munc13-1, and induces the translocation of Munc13-1 from the cytosol to the plasma membrane, a hallmark of its activation. medchemexpress.comnih.govacs.orgnih.gov This translocation is dependent on the Munc13-1 C1 domain. nih.govacs.org Effects of Bryostatin 1 on other Munc13 family members, ubMunc13-2 and bMunc13-2, have been observed to be similar to those on Munc13-1 regarding translocation. medchemexpress.comnih.govacs.orgnih.gov Furthermore, Bryostatin 1 has been shown to increase the expression level of endogenous Munc13-1 after prolonged incubation in neuronal cells. medchemexpress.comnih.govacs.orgnih.gov The interaction with Munc13 proteins provides strong support for their potential role in mediating some of the actions of Bryostatin 1, particularly those related to neuronal function and synaptic plasticity. nih.govacs.orgnih.gov
Modulation of Other Intracellular Pathways (e.g., MAP Kinase 11)
Research indicates that this compound can modulate signaling cascades beyond the direct interaction with PKC. One such pathway involves the Mitogen-Activated Protein Kinase (MAPK) family, specifically MAP Kinase 11 (MAPK11). researchgate.netnih.govnih.gov MAPK11 is a member of the p38 MAPK group, which is known to be involved in various cellular processes including proliferation, apoptosis, and cytokine production. nih.gov
Studies have shown that this compound can lead to the upregulation of MAPK11. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net For instance, in exhausted CD8+ T cells, which exhibit reduced proliferative potential and impaired cytokine production, Bryostatin-1 (B1241195) treatment enhanced their functionality and proliferation. researchgate.netnih.govfrontiersin.org RNA sequencing analysis revealed that MAPK11 was significantly downregulated in exhausted CD8+ T cells but was greatly upregulated following Bryostatin-1 treatment. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net Further investigation demonstrated that the increased proliferation and interferon-gamma (IFN-γ) production induced by Bryostatin-1 in these cells were blocked by inhibiting MAPK11, suggesting a MAPK11-dependent mechanism for these specific effects. researchgate.netnih.govnih.govresearchgate.net
RNA-seq analysis provided insights into the transcriptional changes induced by Bryostatin-1, highlighting the upregulation of MAPK11 as a key event in the improved function of exhausted T cells. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net
Interaction with Transient Receptor Potential (TRP) Channels (e.g., TRPM8, TRPV1)
This compound has also been shown to interact with Transient Receptor Potential (TRP) channels, a diverse group of ion channels involved in sensing various stimuli, including temperature and chemicals. patsnap.com Specifically, Bryostatin-1 and Bryostatin-3 have been found to modulate the activity of TRPM8 and TRPV1 channels. patsnap.comnih.gov
Studies in lung epithelial cells have demonstrated that Bryostatin-1 and Bryostatin-3 can selectively and transiently inhibit human TRPM8 activity. patsnap.comnih.gov This inhibition was found to be dependent on protein kinase C-mediated phosphorylation. patsnap.comnih.gov Furthermore, these bryostatins were observed to temporally modify the expression of TRPM8 and TRPV1 mRNA in lung epithelial cells. patsnap.comnih.gov At certain time points (e.g., 4 hours), the bryostatins suppressed TRPM8 mRNA and induced TRPV1 mRNA expression, an effect that reversed at later time points (e.g., 24 hours). patsnap.comnih.gov These effects on TRP channel expression and activity were found to be reversed by pharmacological inhibition of specific PKC isoforms, suggesting a regulatory network involving PKC, TRPM8, and TRPV1 in mediating cellular responses to stimuli. patsnap.comnih.gov
Research using HEK-293 cells overexpressing full-length human TRPM8 showed that Bryostatin-1 and Bryostatin-3 inhibited icilin-induced calcium flux, a measure of TRPM8 activity. patsnap.comnih.gov However, they did not inhibit the activation of TRPM8 by menthol (B31143) or the activities of other TRP channels tested, including TRPV1, TRPV3, or TRPV4. patsnap.comnih.gov This indicates a degree of selectivity in the interaction of bryostatins with TRPM8, depending on the activating stimulus. The inhibition of TRPM8 was transient and involved differential phosphorylation of specific amino acid residues. patsnap.comnih.gov
An unexpected interaction between TRPV1 and TRPM8 has also been identified, where the coexpression of these two channels reduced TRPM8 expression and activity. patsnap.comnih.gov This reduction was reversed by TRPV1 inhibition, revealing novel mechanisms by which bryostatins and PKC can influence TRP channel signaling. patsnap.comnih.gov
Structure Activity Relationship Sar of Bryostatin a and Its Analogues
Defining Pharmacophoric Features Essential for Activity
Early research proposed a pharmacophoric hypothesis suggesting that bryostatin (B1237437) macrolactones bind to PKC isozymes by competing with phorbol (B1677699) esters for their binding site. tandfonline.compnas.org Computational modeling and structure-function analyses have identified key oxygen atoms as critical elements of the bryostatin pharmacophore. Specifically, the oxygens at C1, C19, and C26 in bryostatin 1 have shown excellent spatial correlation with the critical C20, C9, and C4 oxygens of the phorbol ester pharmacophore. pnas.orgresearchgate.netpnas.org This suggests that these oxygen functionalities are crucial for the binding interaction with the cysteine-rich domains (C1 domains) of PKC. pnas.orgmdpi.comnih.gov
Further studies have advanced the concept of functional domains within the bryostatin structure. The southern or C-ring region, containing the C1-carbonyl, C19-OH, and C26-OH groups, is proposed to serve as the "recognition domain" that directly contacts the PKC receptor. pnas.orgpnas.org The northern A- and B-ring regions are considered a "spacer domain" that influences the presentation and orientation of the recognition domain, and potentially impacts intracellular trafficking and membrane association. pnas.orgpnas.orgacs.org While the bottom half of the bryostatin 1 structure has been shown to be sufficient for conferring binding to PKC, the top half is considered necessary for its unique biological behavior, such as antagonizing phorbol ester responses. acs.orgebi.ac.uk
Impact of Structural Modifications on PKC Binding Affinity and Isoform Selectivity
Modifications to the bryostatin structure, particularly in the A and B rings, have been explored to understand their impact on PKC binding affinity and isoform selectivity. The bryostatin skeleton comprises three pyran rings (A, B, and C) forming a macrocyclic lactone. researchgate.netnih.gov
Modifications in the A-ring functionality have been specifically investigated for their role in modulating PKC affinity and selectivity. tandfonline.comnih.gov For example, introducing a C8 gem-dimethyl group has been found to be important for enhancing the PKC affinity of C7-OH analogues and appears to influence functional selectivity for novel PKC isoforms. tandfonline.comnih.gov The synthesis of simplified B-ring analogues lacking the A-ring has indicated that a B-ring ester can influence the selective activation of PKC isozymes. tandfonline.com
Studies comparing the binding affinities of natural bryostatins (bryostatin 1-10) have shown that changes in the substituents at R1 and R2 have little effect on affinity. ijirt.org However, modifications like the elimination of the C19 hydroxyl group or inversion of stereochemistry at C26 have a more pronounced effect on binding affinity. pnas.orgijirt.org Acetylation at C26 can eliminate significant binding. ijirt.org While some simplified analogues retain high affinity for PKC, they may exhibit different isoform selectivities compared to bryostatin 1, which binds to both conventional and novel PKC isoforms with high affinity. nih.govnih.gov Access to analogues with differential isoform selectivity is important for developing targeted therapies. nih.govnih.gov
Correlation of Structural Features with Biological Activities
The distinct biological activities of bryostatin A compared to phorbol esters, despite binding to the same site on PKC, highlight the importance of specific structural features in determining the functional outcome of PKC modulation. tandfonline.compnas.orgacs.org this compound is not a tumor promoter and can even inhibit tumor promotion by phorbol esters, a key difference attributed to its unique interaction with PKC. tandfonline.comacs.org
Studies on simplified analogues have provided insights into the structural requirements for these differential activities. For instance, a bryostatin 1 derivative (Merle 23) that differs only in the absence of substituents on the top half of the molecule was found to function like phorbol ester, not bryostatin 1, in certain cell systems. acs.org This suggests that the top half of the bryostatin 1 structure is necessary for its unique biological behavior, such as antagonizing phorbol ester responses. acs.orgebi.ac.uk Neristatin 1, which has a top half similar to bryostatin 1 and a distinct PKC-binding bottom half, also exhibits bryostatin 1-like activity, further supporting the role of the top half in conferring the unique biological profile. acs.orgebi.ac.uk
The cyclic framework of bryostatins appears to be essential for desired potency, as a simplified analogue containing only one pyran ring, while still modulating PKCα activity, showed reduced potency. researchgate.netnih.gov The duration of transcriptional response induced by bryostatin analogues has also been shown to correlate with their pattern of biological activity, suggesting this could be a platform for SAR analysis. ebi.ac.uk
Computational Modeling and Predictive SAR Studies
Computational modeling has played a significant role in understanding the SAR of bryostatins. Initial computer searches were used to identify common recognition elements in bryostatins and other compounds that compete for PKC binding, leading to the identification of the C1, C19, and C26 oxygens as key pharmacophoric features. pnas.orgresearchgate.net Extensive computational analysis has been used to study the conformations of bryostatin analogues and predict their potential activity. pnas.org
Computational studies, including molecular docking and molecular dynamics simulations, are employed to investigate the binding interactions between bryostatin analogues and PKC isozymes at an atomic level. nih.govresearchgate.netmdpi.com These methods can help predict binding affinities, identify key residues involved in the interaction, and understand the dynamic behavior of the protein-ligand complex. researchgate.netmdpi.com For example, computational models have examined potential hydrogen bonding interactions between bryostatin 1 and the C1 domain of PKC. nih.gov Such studies contribute to the rational design of new analogues with improved binding characteristics and desired isoform selectivity. pnas.orgijirt.org
Exploration of Stereochemical Influence on Activity
The stereochemistry of this compound and its analogues significantly influences their biological activity. Bryostatin 1 has numerous stereocenters, and the precise three-dimensional arrangement of functional groups is critical for effective binding to PKC and eliciting specific cellular responses. nih.gov
Preclinical Efficacy and Biological Activities of Bryostatin a in Disease Models
Anticancer Research
Preclinical studies have explored the potential of Bryostatin (B1237437) A as an anticancer agent, both as a single agent and in combination with other therapies. nih.govtandfonline.comvliz.be Its effects have been observed across different cancer types and through various mechanisms. tandfonline.com
In Vitro Growth Inhibition in Diverse Cancer Cell Lines
Bryostatin A has demonstrated the ability to inhibit the growth of a variety of human and murine cancer cell lines in vitro. This includes activity against leukemia, lymphoma, melanoma, breast cancer, and lung cancer cell lines. nih.govnih.govaai.orgaacrjournals.org For instance, this compound inhibited the clonogenic growth of acute nonlymphocytic leukemia (ANLL) cells from a significant proportion of tested patients. nih.gov Studies have shown growth inhibition in B16/F10 mouse melanoma cells, human A549 lung cells, and MCF-7 breast cancer cells. nih.govaai.orgaacrjournals.org Synthetic analogs of bryostatin have also shown significant in vitro growth inhibitory activity against several human cancer cell lines. pnas.org
In Vivo Antitumor Activity in Murine Xenograft Models
In addition to in vitro effects, this compound has exhibited antitumor activity in various in vivo murine models, including xenograft models using human cancer cells. aacrjournals.orgnih.govaacrjournals.orgresearchgate.net Preclinical experiments have shown that this compound can directly suppress tumor growth. nih.govfrontiersin.org For example, it has demonstrated activity against murine P388 leukemia, B16 melanoma, M5076 reticulum sarcoma, and L10A B-cell lymphoma in vivo. nih.govaacrjournals.orgnih.govresearchgate.net In a severe combined immune deficient (SCID) mouse xenograft model bearing a human diffuse large cell lymphoma cell line (WSU-DLCL2), this compound alone showed antitumor activity and significantly improved tumor growth delay when combined with conventional chemotherapy. aacrjournals.orgcapes.gov.br Another study in a highly malignant p53-null mouse mammary tumor line (4T1) showed that intraperitoneal administration of this compound inhibited both primary and secondary tumor growth by approximately 50%. spandidos-publications.com
Mechanisms Underlying Anticancer Effects (e.g., Induction of Cell Differentiation, Apoptosis, Down-regulation of mdr1, Modulation of bcl-2 and p53 gene expression)
This compound exerts its anticancer effects through multiple mechanisms. One key mechanism is the induction of cell differentiation, particularly in malignant hematopoietic cells and B cell tumors, leading to a terminal nonproliferative state. aacrjournals.orgnih.govfrontiersin.org This has been observed in chronic lymphocytic leukemia (CLL) cells, which differentiated towards a hairy cell phenotype upon this compound treatment. aacrjournals.org
This compound can also induce apoptosis (programmed cell death) in cancer cells. aacrjournals.orgspandidos-publications.comnih.gov Studies have shown that this compound treatment is associated with an increase in apoptotic cells and a concomitant elevation in the levels of the pro-apoptotic protein Bax and a drop in Bcl-2 levels in some cancer cell lines. spandidos-publications.com
Modulation of gene expression, including the down-regulation of mdr1 and the modulation of bcl-2 and p53 gene expression, is another important mechanism. aacrjournals.orgcapes.gov.brnih.gov Down-regulation of mdr1 (multidrug resistance gene 1) expression by this compound has been observed, which can lead to decreased levels of P-glycoprotein, a transporter protein associated with multidrug resistance in cancer cells. aacrjournals.orgcapes.gov.br This down-regulation is suggested as a possible mechanism by which this compound can enhance the activity of certain chemotherapeutic agents. aacrjournals.orgcapes.gov.br this compound has also been shown to modulate the expression of the bcl-2 oncoprotein and the p53 tumor suppressor protein. aacrjournals.orgnih.govnih.gov In some lymphoma cells, this compound treatment decreased Bcl-2 expression and induced p53 expression, which correlates with the induction of apoptosis. nih.govnih.gov These effects on Bcl-2 and p53 can occur independently of the p53 pathway in some cell lines. spandidos-publications.commsu.ruresearchgate.net
Preclinical Synergy with Conventional Chemotherapeutic Agents
Numerous preclinical studies have investigated the potential for this compound to enhance the activity of conventional chemotherapeutic agents. frontiersin.orgnih.govtandfonline.comvliz.be Synergy has been observed with various drugs, including vincristine (B1662923), cisplatin, paclitaxel (B517696), gemcitabine, and fludarabine (B1672870). aacrjournals.orgfrontiersin.orgnih.govtandfonline.comvliz.beaacrjournals.orgresearchgate.netcapes.gov.brnih.govaacrjournals.org
For instance, this compound has been shown to potentiate the antitumor activity of vincristine in murine xenograft models of diffuse large cell lymphoma. aacrjournals.orgaacrjournals.orgcapes.gov.brnih.gov This synergy is thought to be related, in part, to this compound's ability to down-regulate mdr1 expression and increase intracellular accumulation of vincristine. aacrjournals.orgcapes.gov.br
Combination studies with paclitaxel have shown enhanced cytotoxicity in some cancer cell lines, with the sequence of administration potentially influencing the effect. aacrjournals.org Preclinical data also suggested that combining this compound with purine (B94841) nucleoside analogs like fludarabine might be clinically useful in hematologic malignancies, with sequential administration potentially leading to enhanced apoptosis and synergistic antiproliferative effects. tandfonline.comaacrjournals.org
The synergy observed in preclinical models suggests a potential role for this compound as a modifier of traditional chemotherapy, potentially overcoming resistance mechanisms and improving treatment outcomes. vliz.be
Immunomodulatory Effects in Tumor Microenvironment Research
This compound possesses immunomodulatory activities that can influence the tumor microenvironment and contribute to its anticancer effects. nih.govtandfonline.comaai.orgaacrjournals.orgfrontiersin.orgaai.orgmdpi.com It can modulate the activity of various immune cells, including monocytes, lymphocytes, granulocytes, and NK cells. aai.orgaai.org
Enhancement of Anti-Tumor Immunity
This compound has been shown to enhance anti-tumor immunity through several mechanisms. It can stimulate cytotoxic CD8+ T cells, inducing their proliferation and upregulating IL-2 receptors, which is dependent on PKC activation. nih.govfrontiersin.org this compound has been found to improve the proliferation and functionality of exhausted CD8+ T cells, which are often observed in cancer and chronic infections. nih.govfrontiersin.orgresearchgate.net This improvement is associated with the upregulation of MAP Kinase 11 and changes in the expression of transcription factors like TCF-1 and TOX. frontiersin.orgresearchgate.net
Furthermore, this compound can induce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, from immune cells like macrophages and dendritic cells, which can promote anti-tumor activity within the tumor microenvironment. nih.govaai.orgwhiterose.ac.uk this compound has also been shown to induce IFN-γ expression in human T cells and dendritic cells, a key cytokine involved in orchestrating effective anti-tumor immune responses. aai.orgaai.org The synergistic induction of IFN-γ by this compound and IL-2 in T cells suggests a potential combination strategy for cancer immunotherapy. aai.org
Tumor-specific T cells expanded ex vivo with this compound and ionomycin (B1663694) have been shown to mediate tumor regression when adoptively transferred into tumor-bearing mice. nih.gov This highlights the potential of this compound to enhance the efficacy of adoptive cell therapy approaches.
Stimulation of Cytotoxic T-Lymphocytes (CD8+ T cells)
Preclinical studies indicate that this compound can enhance the proliferation and functionality of cytotoxic CD8+ T cells. This stimulation is associated with the induction of T cell proliferation and upregulation of the IL-2 receptor, a process dependent on PKC activation. nih.gov this compound has been shown to enhance anti-tumor immunity by stimulating CD8+ T cells. nih.gov In studies involving exhausted CD8+ T cells, this compound treatment improved their expansion and decreased the expression of inhibitory receptors like PD-1. researchgate.net Low concentrations of this compound (e.g., 2 nM) have been reported to increase the cytotoxicity of exhausted CD8+ T cells. nih.gov this compound, in combination with ionomycin, has been shown to preferentially activate CD62Llow CD8+ T cells, which are enriched in tumor antigen-specificity, in tumor-sensitized lymph nodes. nih.govoup.com This activation leads to a highly effective anti-tumor T cell population. oup.com
Induction of Cytokine Release (e.g., IFN-γ, IL-1, IL-2, IL-6, IL-8, TNF-α)
This compound impacts cytokine production, inducing proinflammatory cytokines such as IL-8, IL-1β, TNF-α, and IL-6 in human monocytes. nih.govashpublications.org It has also been shown to increase TNF-α secretion in chronic myelomonocytic leukemia cells. nih.gov Treatment with this compound has been observed to increase the production of TNF-α, IFN-γ, and IL-2 following anti-CD3/CD28 stimulation in HIV-specific CD8+ T cells. nih.gov this compound induces both IFN-γ mRNA and protein expression in human T cells in the presence of IL-2. nih.govaai.org Specifically, this compound and IL-2 synergize to induce IFN-γ mRNA and protein expression in human primary T cells, including both CD4+ and CD8+ T lymphocytes. aai.org This synergistic induction occurs rapidly and is dependent on a p38 mitogen-activated protein kinase-dependent process. aai.org In exhausted CD8+ T cells, this compound enhanced IFN-γ single producing cells when restimulated with peptide. nih.gov
This compound can also influence cytokine profiles in dendritic cells, acting as a Toll-like receptor 4 (TLR-4) ligand and inducing unique cytokines and chemokines. nih.gov In vivo experiments have shown that this compound is able to enhance Th2 responses and significantly increase Th2 cytokine levels such as IL-5 and IL-10, shifting the immune response toward a Th2 type profile associated with immunological tolerance. frontiersin.org Low-dose this compound can inhibit the secretion of proinflammatory cytokines like IL-12 and IL-6 from dendritic cells while considerably increasing the secretion of the anti-inflammatory cytokine IL-10. frontiersin.org
Modulation of Lymphocyte Populations (e.g., B cell activation, IgE synthesis inhibition)
This compound induces the proliferation and activation of both B and T cells. aai.orgnih.gov In studies involving B-chronic lymphocytic leukemia (B-CLL) cells, this compound effectively triggered activation and differentiation, leading to morphological changes, RNA synthesis, and monotypic Ig production. researchgate.netnih.gov The addition of a calcium ionophore like A23187 enhanced these effects. researchgate.netnih.gov
Notably, this compound has demonstrated a specific inhibitory effect on IgE synthesis in murine and human B cells. aai.orgnih.gov This inhibition appears to occur at the level of class switching, specifically by modulating Iε germline transcription, an early step in switch recombination. aai.orgnih.gov While this compound caused a delay in the proliferative response of IL-4/CD40 ligand-stimulated B cells, the inhibition of class switching to IgE occurred independently of the number of cell division cycles. aai.orgnih.gov
Neurodegenerative and Neurological Research
This compound has been extensively investigated for its potential therapeutic effects in neurodegenerative and neurological disorders, particularly Alzheimer's disease. frontiersin.orgmdpi.com
Preclinical Studies in Alzheimer's Disease Models
Preclinical studies using animal models of Alzheimer's disease (AD) have suggested that this compound can enhance neuronal processes and improve cognitive function. acs.org
Neuroprotective Mechanisms (e.g., prevention of synaptic loss, amelioration of inflammation, reduction of neuronal death)
This compound has shown neuroprotective potential in preclinical models. alzdiscovery.org Its neuroprotective effects may be attributed to several mechanisms, including the prevention of synaptic loss, amelioration of inflammation, and reduction of neuronal death. acs.orgfrontiersin.org this compound is a potent activator of protein kinase C epsilon (PKCε), an isozyme found to be decreased in the frontal cortex of AD patients. scielo.brresearchgate.net Activation of PKCε by this compound is thought to contribute to its neuroprotective actions. scielo.br
Studies in AD mouse models have shown that this compound treatment can decrease oxidative stress, reduce toxic protein aggregates, and augment the formation and maintenance of synapses. acs.org Long-term and short-course administration of this compound have shown protective effects in mouse models of AD. frontiersin.org For example, intraperitoneal administration of this compound at 30 μg/kg twice a week for 12 weeks dramatically prevented synaptic loss and inhibited Aβ accumulation in APP/PS1 mice. frontiersin.org this compound can also activate non-amyloid cleavage of amyloid precursor protein, leading to increased secretion of neurotrophic sAPPα. scielo.br Furthermore, this compound has been found to protect against amyloid-beta (Aβ) oligomer-induced neurotoxicity in cultured primary hippocampal neurons by activating autophagy influx. scielo.br
This compound also exhibits anti-inflammatory properties, which may contribute to its neuroprotective effects. frontiersin.org It can decrease toxic PKCα levels while increasing neuroprotective PKCε in animal models of traumatic brain injury. frontiersin.org this compound has also been shown to decrease blood-brain barrier permeability caused by TNF-α. frontiersin.org Its antioxidant properties, including the inhibition of H2O2-induced cell death and the increase of anti-apoptotic factor Bcl-2 expression, may also play a role in neuroprotection. frontiersin.org
Effects on Cognitive Function and Synaptic Plasticity
Multiple preclinical studies highlight the potential of this compound to improve cognitive functions through its modulation of neuronal connections and synaptic plasticity. acs.orgmdpi.comresearchgate.net this compound is a potent activator of PKCε, which is instrumental in synaptic plasticity and regulates neurotransmitter receptors, thereby influencing long-term potentiation/depression. alzdiscovery.org PKC is also involved in cytoskeletal dynamics necessary for synaptic formation and maintenance. alzdiscovery.org
This compound administration is reported to improve cognition in animal models of AD and Fragile X. alzdiscovery.org Preclinical mouse studies have shown that this compound effectively activates PKCε and increases levels of brain-derived neurotrophic factor (BDNF) and PSD-95, a postsynaptic density protein crucial for synaptic function. nih.govresearchgate.net this compound has been shown to reverse synaptic loss and facilitate synaptic maturation in animal models of various neurological disorders. researchgate.netnih.govresearchgate.net
Studies have indicated that this compound increases cortical synaptogenesis while decreasing dendritic spine density in a PKC-dependent manner in cortical cultures. researchgate.net this compound ameliorates learning and memory by preventing neuronal damage and restoring dendritic spines and their synapses in animal models of ischemia. frontiersin.org The ability of this compound to enhance learning and memory has largely been attributed to its effects on the structure and function of hippocampal neurons. researchgate.net
Preclinical Findings on Cognitive and Synaptic Effects
| Model / Study Type | Observed Effect | Reference |
| AD animal models | Improved cognition | alzdiscovery.org |
| Fragile X animal model | Improved cognition | alzdiscovery.org |
| Preclinical mouse studies | Effective activation of PKCε, increased BDNF and PSD-95 levels | nih.govresearchgate.net |
| Animal models of neurological disorders | Reversal of synaptic loss, facilitation of synaptic maturation | researchgate.netnih.govresearchgate.net |
| Cortical cultures | Increased cortical synaptogenesis, decreased dendritic spine density (PKC-dependent) | researchgate.net |
| Animal models of ischemia | Amelioration of learning and memory, restoration of dendritic spines and synapses | frontiersin.org |
This compound's interaction with Munc13, a synaptic protein crucial for neurotransmitter release, may also contribute to its effects on neuronal function. acs.org Munc13 isoforms may serve as potential molecular targets to prevent the loss of synapses in hippocampal neurons and mitigate cognitive deficits in neurodegenerative diseases. acs.org
Modulation of Amyloid Precursor Protein Processing (e.g., α-secretase activity)
This compound has demonstrated the ability to modulate the processing of Amyloid Precursor Protein (APP), a key event in the pathophysiology of Alzheimer's disease (AD). Activation of the α-secretase processing pathway of APP is considered a crucial mechanism to divert APP processing away from the production of amyloid-beta (Aβ), the toxic peptide that accumulates in AD plaques. pnas.orgnih.govresearchgate.netnih.gov
Preclinical studies have shown that this compound can dramatically enhance the secretion of soluble APP-alpha (sAPPα), the product of α-secretase cleavage, in fibroblasts from AD patients. pnas.orgnih.govresearchgate.netsynaptogen.com This effect is observed at subnanomolar concentrations. pnas.orgnih.govsynaptogen.com Compared to other PKC activators, this compound has shown a more rapid, potent, and sustained activation of α-secretase APP processing. nih.govnih.gov This modulation is associated with the potent and specific activation of PKC-δ and PKC-ε isoforms at low doses. nih.govnih.gov
In transgenic mouse models of AD, this compound has been effective in reducing brain levels of both Aβ40 and Aβ42. pnas.org This reduction in toxic Aβ peptides, coupled with increased sAPPα production, suggests that this compound may ameliorate AD pathophysiology by promoting the non-amyloidogenic processing pathway of APP. pnas.orgresearchgate.net
Here is a summary of preclinical findings on this compound's effect on APP processing:
| Model System | This compound Concentration/Dose | Key Finding | Source |
| Human AD fibroblasts | Subnanomolar | Dramatically enhances sAPPα secretion. | pnas.orgnih.govsynaptogen.com |
| SH-SY5Y neuroblastoma cells | 10-7 to 10-10 M | Rapid, potent, and sustained activation of α-secretase APP processing. | nih.govnih.gov |
| APP[V717I]/PS1[A246E] mice | Not specified | Reduced brain Aβ40 and Aβ42 levels. | pnas.org |
Preclinical Investigations in Fragile X Syndrome Models
Fragile X syndrome (FXS) is a genetic disorder characterized by cognitive impairment, behavioral changes, and synaptic abnormalities, caused by a deficiency in the Fragile X mental retardation protein (FMRP). frontiersin.orgfragilexnewstoday.comfragilexnewstoday.comfraxa.org Preclinical studies using mouse models of FXS have explored this compound's potential to address these deficits. alzdiscovery.orgfrontiersin.orgfragilexnewstoday.comfragilexnewstoday.comfraxa.orgfraxa.org
This compound has been shown to target and activate protein kinase C (PKC), an enzyme vital for maintaining synapse health and involved in learning and memory. firstwordpharma.commedchemexpress.comfragilexnewstoday.comfragilexnewstoday.comfraxa.orgmultiplesclerosisnewstoday.comappliedradiology.com In FXS models, where synaptic structures are often immature and dysfunctional, this compound has demonstrated the ability to restore synaptic structures and promote synaptic maturation. fragilexnewstoday.comnih.govfragilexnewstoday.com
Studies in adult Fragile X mice have shown that this compound restores hippocampal synapses. fraxa.org It has also been shown to reduce the density of immature hippocampal spines in a mouse model of fragile X syndrome. nih.gov This restoration of synaptic health is considered a potential mechanism underlying the cognitive benefits observed in preclinical models. fragilexnewstoday.commultiplesclerosisnewstoday.comnih.gov
Preclinical investigations in FXS mouse models have reported that this compound treatment can lead to improvements in cognitive and behavioral deficits. alzdiscovery.orgfrontiersin.orgfragilexnewstoday.comfragilexnewstoday.comfraxa.orgfraxa.org
This compound administration has been shown to rescue spatial learning and memory deficits in FXS model mice. frontiersin.orgnih.govfraxa.org Long-term treatment with this compound in adult FXS mice has been reported to arrest behavioral and cognitive symptoms, including hyperactivity, difficulties with daily life activities, and learning and memory deficits. fragilexnewstoday.comfraxa.org These long-term effects are noted as distinct from the transient benefits seen with some other experimental treatments in FXS models. fragilexnewstoday.comfraxa.org this compound also normalized nesting and marble burying behaviors, which are dependent on hippocampal circuit integrity, in Fmr1 KO mice. frontiersin.org
Preclinical data on this compound in Fragile X Syndrome models:
| Model System | Treatment Duration | Key Synaptic Finding | Key Cognitive/Behavioral Finding | Source |
| Adult FXS mice | Not specified | Restores hippocampal synapses. | Restores spatial learning and memory. | fraxa.org |
| FXS mouse model | Not specified | Reduces immature hippocampal spines. | Rectifies associated cognitive deficits. | nih.gov |
| Fmr1 KO mice | 13 weeks | Not specified | Attenuated impairments of contextual fear conditioning memory; Normalized nesting/marble burying. | frontiersin.org |
| Adult FXS mice | Long-term | Promoted synaptic health. | Arrested hyperactivity, daily living difficulties, learning, and memory deficits. | fragilexnewstoday.comfraxa.org |
Reversal of Synaptic Deficits
Research in Other Neurodegenerative Conditions (e.g., Multiple Sclerosis, Stroke, Traumatic Brain Injury, Depression)
This compound's preclinical evaluation extends to other neurological conditions, including Multiple Sclerosis (MS), stroke, traumatic brain injury (TBI), and depression. alzdiscovery.orgfrontiersin.orgresearchgate.netpatsnap.comexcli.defraxa.orgnih.govnih.govahajournals.orgfirstwordpharma.comfrontiersin.orgfrontierspartnerships.org
This compound's role as a PKC activator is central to its potential neuroprotective effects. PKC is abundant in the central nervous system and plays critical roles in maintaining normal brain function, including synaptic plasticity, which is essential for learning and memory. frontiersin.orgmedchemexpress.comnih.gov this compound activates PKC isozymes, including those referred to as "memory kinases" (PKCα, PKCγ, PKCε, and PKCζ). frontiersin.orgnih.gov
In preclinical models, this compound has been shown to prevent synapse loss and neuronal death. firstwordpharma.compatsnap.commultiplesclerosisnewstoday.commultiplesclerosisnewstoday.comclinicaltrialsarena.com It can trigger the formation of new synapses and restore synaptic structures. multiplesclerosisnewstoday.com This promotion of synapse health is considered a key mechanism by which this compound may exert its therapeutic effects in neurodegenerative conditions. firstwordpharma.commultiplesclerosisnewstoday.com this compound has also been reported to increase brain-derived neurotrophic factor (BDNF) levels, a neurotrophic factor associated with memory and learning, although some conflicting evidence exists. alzdiscovery.orgfrontiersin.orgresearchgate.netscielo.br It may also mitigate oxidative stress. alzdiscovery.org
In models of stroke and TBI, this compound has demonstrated neuroprotective benefits, reducing brain injury and improving functional outcomes. alzdiscovery.orgfrontiersin.orgpatsnap.comexcli.defraxa.orgnih.govahajournals.orgfirstwordpharma.comfrontiersin.org In aged rats following ischemic stroke, repeated this compound administration reduced infarct volume, hemispheric swelling/atrophy, and improved neurological function. nih.govahajournals.org It also improved survival rates and salvaged tissue by reducing necrosis and peri-infarct astrogliosis. nih.govahajournals.org In a TBI model, this compound was found to decrease toxic PKCα levels and increase neuroprotective PKCε. frontiersin.org
Beyond its direct effects on neurons and synapses, this compound also exhibits anti-inflammatory properties, which are relevant in the context of neurodegenerative diseases like MS. firstwordpharma.commedchemexpress.compatsnap.commultiplesclerosisnewstoday.comappliedradiology.comfrontiersin.orgmultiplesclerosisnewstoday.comclinicaltrialsarena.compnas.orgmultiplesclerosisnewstoday.comnih.gov
This compound can influence the immune system towards an anti-inflammatory environment. medchemexpress.commultiplesclerosisnewstoday.com In vitro studies have shown that this compound promotes an anti-inflammatory phenotype in antigen-presenting cells, such as dendritic cells and macrophages, and to a lesser extent, lymphocytes. medchemexpress.comfrontiersin.orgpnas.orgnih.gov It can inhibit the secretion of pro-inflammatory cytokines while increasing the secretion of anti-inflammatory cytokines like IL-10. frontiersin.orgnih.gov
In experimental autoimmune encephalomyelitis (EAE), a mouse model of MS, this compound has been shown to potently attenuate neuroinflammation. pnas.orgnih.gov Preclinical studies in this model demonstrated that this compound prevented synapse loss and nerve cell death, reduced inflammation, and reversed neurological deficits. multiplesclerosisnewstoday.comclinicaltrialsarena.commultiplesclerosisnewstoday.com this compound treatment in EAE mice promoted a shift in microglia and CNS macrophage transcriptional programs from pro-inflammatory to regenerative phenotypes. nih.gov It also showed potential to enhance anti-inflammatory efficacy to prevent degradation of the insulating sheath around nerve fibers, relevant to demyelination in MS. firstwordpharma.comappliedradiology.comclinicaltrialsarena.com
This compound has also shown potential antidepressant effects in preclinical models, possibly by enhancing synaptic plasticity through PKC activation and increasing BDNF levels. nih.govfrontierspartnerships.org
Here is a summary of preclinical findings on this compound in other neurodegenerative conditions:
| Condition | Model System | Key Neuroprotective/Synaptic Finding | Key Anti-inflammatory Finding | Source |
| Multiple Sclerosis | EAE mouse model | Prevented synapse loss and neuronal death; Reversed neurological deficits. | Attenuated neuroinflammation; Promoted anti-inflammatory macrophage/microglia phenotype. | multiplesclerosisnewstoday.comclinicaltrialsarena.compnas.orgmultiplesclerosisnewstoday.comnih.gov |
| Stroke | Aged rat MCAO model | Reduced infarct volume; Improved survival and neurological function. | Reduced hemispheric swelling/atrophy; Reduced peri-infarct astrogliosis. | nih.govahajournals.orgfrontiersin.org |
| Traumatic Brain Injury | Animal model | Decreased toxic PKCα, increased neuroprotective PKCε. | Not specified. | frontiersin.org |
| Depression | Chronic unpredictable mild stress rat model | Enhanced synaptic plasticity (via PKC activation); Increased BDNF. | Not specified. | nih.govfrontierspartnerships.org |
Mechanisms of Neuroprotection and Synapse Health
Antiviral Research (HIV Latency Reversal)
The persistence of latent HIV-1 reservoirs in resting CD4+ T cells and other cell types is a major obstacle to curing HIV infection in individuals receiving antiretroviral therapy (ART). nih.govplos.orgmdpi.com These latent reservoirs harbor replication-competent provirus that can re-establish active infection if ART is interrupted. nih.govplos.orgpnas.orgmdpi.com Strategies to eradicate HIV aim to reactivate this latent virus ("shock") to make infected cells visible to the immune system or other cytotoxic interventions ("kill"). nih.govplos.orgpnas.orgaai.orgmdpi.com this compound has emerged as a promising latency-reversing agent (LRA) due to its ability to activate PKC, a pathway involved in HIV transcription. plos.orgnih.govaphios.comnih.govplos.orgpnas.orgmdpi.comfrontiersin.org
Preclinical Models of HIV Latency Reactivation
Preclinical studies evaluating this compound's ability to reactivate latent HIV have utilized various in vitro and ex vivo models. plos.orgnih.govmdpi.complos.orgnih.gov These models aim to mimic the state of latent infection found in individuals on ART.
Cell Line Models: Latently infected cell lines, such as Jurkat-LAT-GFP cells and THP-p89 cells, are commonly used in vitro models. plos.orgnih.govaphios.commdpi.complos.org These cell lines contain integrated HIV-1 provirus that is transcriptionally silent but can be reactivated by various stimuli, including PKC agonists. plos.orgnih.govaphios.commdpi.complos.org Reactivation is often measured by monitoring the expression of reporter genes (e.g., GFP) linked to the HIV LTR. plos.orgnih.govplos.org Studies using these models have shown that this compound at low nanomolar concentrations can robustly reactivate latent viral infection. plos.orgnih.govplos.org For instance, latently HIV-infected THP-P89 monocytic cells treated with bryostatin showed profound reactivation with evidence of GFP expression within 24 hours compared to controls. plos.orgnih.gov Similarly, in Jurkat-LAT-GFP cells, this compound has been shown to reactivate HIV-1 through a classical PKC-dependent pathway. aphios.com While this compound was found to be weaker than prostratin (B1679730) in inducing GFP expression in J-Lat 9.2 cells in one study, it showed synergistic effects when combined with BET inhibitors. plos.org
Primary Cell Models: Reactivation studies are also conducted using primary CD4+ T cells and monocytes isolated from healthy donors or ART-treated HIV-infected individuals. nih.govfrontiersin.orgplos.orgnih.govnih.gov These ex vivo models are considered more physiologically relevant as they represent the actual cellular reservoirs of latent HIV in vivo. nih.govplos.orgnih.govnih.gov this compound has been demonstrated to induce HIV-1 transcription and viral particle release in cells isolated from ART-treated patients. frontiersin.org Studies using resting CD4+ T cells from HIV-infected patients with suppressed viral loads have shown that this compound can effectively induce virus expression from latency. nih.gov
Humanized Mouse Models: In vivo preclinical evaluation of LRAs, including synthetic bryostatin analogs, has been performed using humanized mouse models, such as BLT mice. plos.orgnih.govresearchgate.net These models are engrafted with human immune cells, allowing for the study of HIV persistence and pathogenesis in a living organism. plos.orgnih.gov Studies in humanized BLT mice have shown that bryostatin analogs can potently induce HIV expression from latency in vivo. plos.orgnih.gov
Data from preclinical models highlight this compound's capacity to reactivate latent HIV-1 in various cellular contexts:
| Preclinical Model Type | Cell Types Used | Key Finding with this compound | Source |
| Cell Line Model (in vitro) | THP-p89 (monocytic) | Robust reactivation of latent HIV-1. plos.orgnih.gov | plos.orgnih.gov |
| Cell Line Model (in vitro) | Jurkat-LAT-GFP (lymphocytic) | Reactivation via classical PKC pathway. aphios.com Modest effect alone, synergy with HDACi or BETi. mdpi.complos.org | aphios.commdpi.complos.org |
| Primary Cell Model (ex vivo) | Primary CD4+ T cells (from ART-treated patients) | Induces HIV-1 transcription and viral particle release. frontiersin.orgplos.org Effective induction of virus expression. nih.gov | frontiersin.orgplos.orgnih.gov |
| Primary Cell Model (ex vivo) | Primary Monocytes | Robust reactivation of latent HIV-1. plos.orgnih.gov | plos.orgnih.gov |
| Humanized Mouse Model (in vivo) | Human immune cells (in BLT mice) | Potent induction of HIV expression from latency in vivo. plos.orgnih.gov | plos.orgnih.gov |
Mechanisms of Latency Reversal via PKC Activation
This compound reactivates latent HIV-1 primarily through its interaction with and activation of Protein Kinase C (PKC) isoforms. plos.orgnih.govaphios.comnih.govplos.orgpnas.orgmdpi.comfrontiersin.org PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including those involved in immune cell activation and gene expression. plos.orgnih.govaai.org
This compound binds to the regulatory domain of PKC, mimicking the action of endogenous activators like diacylglycerol (DAG). This binding leads to the translocation of PKC isoforms from the cytoplasm to the cell membrane and their subsequent activation. plos.orgnih.gov The activated PKC isoforms then phosphorylate downstream targets, triggering signaling cascades that ultimately impact HIV-1 transcription. plos.orgnih.govaphios.comnih.govfrontiersin.org
Research indicates that this compound primarily modulates novel PKC (nPKC) isoforms, specifically PKC-α and PKC-δ, in the context of HIV latency reversal. plos.orgnih.gov Studies using PKC inhibitors have helped to dissect the specific isoforms involved. For example, broad-spectrum PKC inhibitors like H7 dihydrochloride (B599025) completely abrogated bryostatin-induced reactivation of latent HIV in THP-p89 cells. plos.org Inhibitors targeting specific PKC isoforms, such as rottlerin (B1679580) and GF109203X, which inhibit certain novel and conventional PKCs, also significantly reduced the bryostatin effect on latent HIV reactivation. plos.orgnih.gov
A key downstream pathway activated by PKC in the context of HIV reactivation is the NF-κB pathway. plos.orgnih.govaphios.comnih.govmdpi.comfrontiersin.org PKC activation leads to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. frontiersin.org This allows NF-κB to translocate to the nucleus and bind to NF-κB binding sites in the HIV-1 Long Terminal Repeat (LTR), the promoter region of the integrated provirus. aphios.commdpi.comfrontiersin.org Binding of NF-κB to the LTR enhances viral gene transcription, leading to the production of viral RNA and proteins and ultimately the reactivation of the latent virus. aphios.commdpi.comfrontiersin.org
In addition to the NF-κB pathway, this compound's mechanism may involve other signaling molecules. Some studies suggest an involvement of AMP-activated protein kinase (AMPK), which may coordinate with novel PKCs in the reactivation process. plos.orgnih.govresearchgate.net An inhibitor of AMPK, compound C, partially ablated bryostatin-induced viral reactivation in monocytic cells. plos.orgnih.govresearchgate.net
The mechanism of this compound's action in HIV latency reversal can be summarized as follows:
this compound binds to and activates specific PKC isoforms, particularly PKC-α and PKC-δ. plos.orgnih.gov
Activated PKC triggers downstream signaling pathways, including the NF-κB pathway. plos.orgnih.govaphios.comnih.govmdpi.comfrontiersin.org
Activation of the NF-κB pathway leads to the nuclear translocation of NF-κB. frontiersin.org
Nuclear NF-κB binds to the HIV-1 LTR. aphios.commdpi.comfrontiersin.org
Binding of NF-κB to the LTR enhances HIV-1 gene transcription, reversing latency. aphios.commdpi.comfrontiersin.org
| Key Mechanistic Steps | Involved Molecules/Pathways | Outcome | Source |
| Binding and Activation of PKC | This compound, PKC isoforms (α, δ) | PKC translocation and activation. plos.orgnih.gov | plos.orgnih.gov |
| Activation of Downstream Signaling Pathways | PKC, NF-κB pathway, possibly AMPK. plos.orgnih.govfrontiersin.orgresearchgate.net | Signal cascade initiation. plos.orgnih.govfrontiersin.orgresearchgate.net | plos.orgnih.govfrontiersin.orgresearchgate.net |
| NF-κB Translocation to Nucleus | IκBα degradation, NF-κB. frontiersin.org | NF-κB enters the nucleus. frontiersin.org | frontiersin.org |
| Binding of NF-κB to HIV-1 LTR | NF-κB, HIV-1 LTR. aphios.commdpi.comfrontiersin.org | Enhanced transcriptional activity. aphios.commdpi.comfrontiersin.org | aphios.commdpi.comfrontiersin.org |
| Enhanced HIV-1 Gene Transcription (Latency Reversal) | HIV-1 provirus. aphios.commdpi.comfrontiersin.org | Production of viral RNA and proteins. aphios.commdpi.comfrontiersin.org | aphios.commdpi.comfrontiersin.org |
It is important to note that while this compound effectively reactivates latent HIV in vitro and ex vivo, its effects in vivo and potential off-target effects, such as the activation of anti-apoptotic proteins like BCL2 in CD4 T cells, are areas of ongoing research and consideration for its therapeutic application. nih.govnih.gov
Advanced Research Methodologies and Techniques
In Vitro Cell-Based Assays
Cell Proliferation and Differentiation Assays
Bryostatin (B1237437) A's impact on cell growth and maturation is commonly assessed using cell proliferation and differentiation assays. Proliferation is frequently measured using techniques such as the MTT assay, which quantifies cell metabolic activity as an indicator of viable cell number ajol.infoe-century.usbioline.org.br. Another method involves the uptake of [3H]-thymidine, a radioactive nucleotide incorporated into newly synthesized DNA during cell division, providing a direct measure of proliferation rates tandfonline.comaai.org.
Studies have shown varied effects depending on the cell type. For instance, bryostatin-1 (B1241195) has been observed to inhibit proliferation in various cancer cell lines, including ependymoma cells and pancreatic cancer cells ajol.infobioline.org.br. Conversely, it can enhance the proliferation of exhausted CD8+ T cells frontiersin.orgnih.gov.
Differentiation assays evaluate the ability of Bryostatin A to induce maturation in specific cell lineages. This is often assessed through morphological changes observed under microscopy and by analyzing the expression of cell surface markers characteristic of differentiated cells using techniques like flow cytometry aacrjournals.orgnih.gov. For example, bryostatin-1 has been shown to induce differentiation in myeloid leukemia cells, leading to macrophage-like morphology and changes in surface marker expression tandfonline.comnih.gov. In chronic lymphocytic leukemia (CLL) cells, bryostatin-1 treatment has been shown to up-regulate the coexpression of CD11c and CD22, consistent with differentiation towards a hairy cell phenotype aacrjournals.org.
Table 1: Examples of this compound's Effects on Cell Proliferation and Differentiation In Vitro
| Cell Type | Effect on Proliferation | Effect on Differentiation | Assay Methods Used |
| Ependymoma cells | Inhibited | Not specified | MTT assay ajol.info |
| Pancreatic cancer cells | Inhibited | Not specified | MTT assay bioline.org.br |
| Exhausted CD8+ T cells | Enhanced | Not specified | Cell counting, Annexin V staining nih.gov |
| Myeloid leukemia cells | Inhibited | Induced monocytic differentiation | [3H]-thymidine uptake, morphological changes tandfonline.com |
| Chronic lymphocytic leukemia cells | Not specified | Induced differentiation (hairy cell phenotype) | Flow cytometry (CD11c/CD22 expression) aacrjournals.org |
PKC Activation and Translocation Assays
A key area of this compound research involves its potent modulation of protein kinase C (PKC) activity. PKC activation is commonly assessed by measuring the translocation of PKC isoforms from the cytosol to cellular membranes upon binding with this compound. This translocation is a hallmark of PKC activation.
Techniques employed include the biochemical fractionation of cells into cytosolic and membrane components, followed by Western blotting to quantify the levels of specific PKC isoforms in each fraction pnas.orgaacrjournals.org. An increase in the membrane-bound fraction relative to the cytosolic fraction indicates translocation and activation.
Another powerful technique is the use of green fluorescent protein (GFP)-tagged PKC constructs expressed in cells. Confocal microscopy is then used to visualize the subcellular localization of the fluorescently tagged PKC isoforms in real-time or at specific time points after this compound treatment aacrjournals.orgpnas.orgacs.orgnih.gov. This allows for the direct observation of translocation dynamics.
Studies have revealed that this compound binds to and activates multiple PKC subtypes, including PKCα, PKCβ2, PKCδ, and PKCε, albeit with varying affinities frontiersin.orgsigmaaldrich.com. Bryostatin-1 has shown particularly high affinity for PKCε and PKCδ pnas.orgfrontiersin.orgsigmaaldrich.com. The activation and translocation response can be rapid and sustained, but prolonged exposure to this compound can also lead to the downregulation and degradation of certain PKC isoforms frontiersin.orgsigmaaldrich.comnih.gov. The translocation patterns can differ between PKC isoforms and cell types; for example, in LNCaP prostate cancer cells, bryostatin-1 induced transient translocation of PKCα but prolonged translocation of PKCδ and PKCε to non-nuclear membranes sigmaaldrich.com.
Gene Expression Analysis (e.g., RT-PCR, quantitative PCR)
To understand the downstream effects of this compound, researchers utilize gene expression analysis techniques such as reverse transcription polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR). These methods allow for the quantification of specific mRNA transcripts within cells following this compound treatment.
Total RNA is extracted from treated cells and reverse transcribed into complementary DNA (cDNA). PCR is then performed using primers specific to the genes of interest. qPCR, which monitors the amplification of DNA in real-time, provides a quantitative measure of initial mRNA levels ajol.infonih.govasm.orgasm.orgresearchgate.net.
These techniques have been used to investigate the impact of this compound on the expression of genes involved in various cellular processes. For instance, studies have examined the expression of apoptosis-related genes, cyclooxygenase-2 (COX-2), interleukin-8 (IL-8), Bcl-2, Bax, and P-glycoprotein in cancer cells ajol.infoe-century.us. Bryostatin-1 has also been shown to modulate the expression of CD4 and CCR5 in human macrophages asm.orgasm.org, NGF in glial cells researchgate.net, and mdr1 in lymphoma cells nih.gov. Changes in gene expression provide insights into how this compound influences cellular fate, inflammatory responses, and drug resistance.
Immunoblotting and Confocal Microscopy for Protein Localization
Beyond gene expression, analyzing protein levels and their subcellular localization is crucial for understanding this compound's effects. Immunoblotting (Western blotting) is a widely used technique to detect and quantify specific proteins in cell lysates. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein ajol.infoe-century.usbioline.org.braacrjournals.orgnih.gov. This allows researchers to determine if this compound treatment alters the total amount of a protein or the levels of modified forms (e.g., phosphorylated proteins).
Confocal microscopy, often used in conjunction with fluorescently labeled antibodies or fluorescent protein tags, provides high-resolution images of protein distribution within cells. This technique is invaluable for visualizing the precise subcellular localization of proteins and observing their movement or redistribution upon this compound stimulation aacrjournals.orgpnas.orgacs.orgnih.govaacrjournals.orgbiologists.com. As mentioned earlier, it is particularly useful for tracking the translocation of GFP-tagged PKC isoforms aacrjournals.orgpnas.orgnih.gov. Confocal microscopy has also been applied to study the localization of other proteins modulated by this compound, such as Munc13-1, E-cadherin, β-catenin, and SH2B1β acs.orgaacrjournals.orgbiologists.com. These studies help elucidate the spatial dynamics of this compound's interactions and their functional consequences.
In Vivo Preclinical Animal Models
In vivo preclinical animal models are essential for evaluating the systemic effects of this compound and its potential therapeutic efficacy in a complex biological environment. These models aim to mimic human disease conditions to assess this compound's impact on disease progression and relevant biological markers.
Establishment and Characterization of Disease-Specific Models (e.g., murine cancer xenografts, transgenic neurodegenerative models)
Murine models are commonly used in preclinical studies of this compound.
Murine Cancer Xenograft Models: To study this compound's effects on cancer, human cancer cell lines are often injected into immunodeficient mice, such as severe combined immunodeficiency (SCID) mice, to establish subcutaneous tumors (xenografts) bioline.org.brnih.govtandfonline.comnih.gov. These models allow for the assessment of this compound's antitumor activity, its ability to inhibit tumor growth, induce differentiation within tumors, and modulate the expression of genes and proteins relevant to cancer progression and treatment response, such as mdr1, P-glycoprotein, and NF-κB bioline.org.brnih.govtandfonline.comnih.gov. Xenograft models have also been used to evaluate the combination of bryostatin-1 with other therapeutic agents, like CAR-T therapy, and its effect on target antigen expression (e.g., CD22) .
Transgenic Neurodegenerative Models: this compound's potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD), has been investigated using transgenic mouse models that exhibit characteristics of the human disease. These models often overexpress genes associated with AD pathology, such as amyloid precursor protein (APP) and presenilin 1 (PS1) pnas.orgfrontiersin.orgaphios.comresearchgate.netnih.gov. Examples include APP/PS1 mice and APP[V717I]/PS1[A246E] mice pnas.orgfrontiersin.org. These models are used to evaluate this compound's effects on cognitive function (often assessed using behavioral tests like the Morris water maze), synaptic density, amyloid-beta (Aβ) plaque accumulation, and PKC activation in the brain pnas.orgfrontiersin.orgaphios.comresearchgate.netnih.gov. Transgenic models of other neurological conditions, such as Fragile X syndrome, have also been utilized to study the effects of bryostatin-1 on relevant phenotypes frontiersin.orgalzdiscovery.org. Characterization of these models involves confirming the expression of the transgenes and the development of disease-relevant pathology before initiating this compound treatment.
Table 2: Examples of In Vivo Preclinical Animal Models Used to Study this compound
| Disease Model | Animal Species (Model Type) | Key Aspects Studied | Relevant Findings (Examples) |
| Diffuse Large Cell Lymphoma | SCID mouse xenograft (WSU-DLCL2 cells) | Antitumor activity, mdr1 expression, P-glycoprotein levels | Bryostatin-1 potentiated vincristine (B1662923) activity and decreased mdr1/P-glycoprotein expression nih.gov. |
| Pancreatic Cancer | SCID mouse xenograft (PANC-1, MIApaCa-2 cells) | Antitumor activity, differentiation, NF-κB activation | Bryostatin-1 induced differentiation, potentiated auristatin PE effect, inhibited tumor growth via NF-κB suppression bioline.org.brnih.gov. |
| Acute Lymphoblastic Leukemia | Murine xenograft | Efficacy with CAR-T therapy, CD22 expression | Bryostatin-1 enhanced CAR-T efficacy by increasing CD22 expression . |
| Alzheimer's Disease | Transgenic mice (e.g., APP/PS1) | Cognitive function, synaptic loss, Aβ accumulation, PKC activation | Bryostatin-1 improved cognitive function, prevented synaptic loss, inhibited Aβ accumulation, activated PKC pnas.orgfrontiersin.orgaphios.comresearchgate.netnih.gov. |
| Down Syndrome | Transgenic mouse | Cognitive function | Bryostatin-1 improved inter-trial latency in Morris water maze aphios.com. |
| Fragile X Syndrome | Animal model | Cognitive function, hippocampal synapses | Bryostatin-1 restored hippocampal synapses and spatial learning and memory alzdiscovery.orgfishersci.pt. |
Pharmacodynamic Biomarker Analysis in Animal Studies
Pharmacodynamic biomarker analysis in animal studies is crucial for understanding the biological effects of this compound and its analogues. These studies aim to identify measurable indicators that reflect the compound's activity within the organism. This compound is known to modulate protein kinase C (PKC) sigmaaldrich.com. Preclinical mouse studies have shown that Bryostatin 1, a related bryostatin, effectively activates PKCε and increases levels of brain-derived neurotrophic factor (BDNF) and postsynaptic density protein 95 (PSD-95) researchgate.net. BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity, while PSD-95 is a major scaffolding protein at excitatory synapses. Elevated levels of these proteins are considered pharmacodynamic markers of this compound's potential neurotrophic and synaptogenic effects researchgate.net.
In a Phase IIa clinical trial involving patients with Alzheimer's disease, Bryostatin 1 administration led to an increase in peripheral blood mononuclear cell (PBMC) PKCε levels, which paralleled peak blood levels of the compound researchgate.netnih.gov. This suggests that PBMC PKCε could serve as a peripheral pharmacodynamic biomarker reflecting central PKC modulation researchgate.net.
Behavioral and Cognitive Assessments in Neurological Models
Behavioral and cognitive assessments are essential for evaluating the potential therapeutic effects of this compound in animal models of neurological disorders. These assessments measure improvements in learning, memory, and other cognitive functions. Bryostatin administration has been reported to improve cognition in animal models of Alzheimer's disease (AD) and Fragile X syndrome alzdiscovery.orgfraxa.org.
Studies in APP/PS1 transgenic mouse models of AD have utilized the Morris water maze test to assess spatial learning and memory deficits. Bryostatin 1 has been shown to improve performance in this task, indicating a reversal of cognitive impairment researchgate.net. In a mouse model of Fragile X, long-term treatment with Bryostatin 1 significantly reduced hyperactivity, improved non-spatial learning and memory, and normalized daily living activities fraxa.org. These findings highlight the importance of long-term treatment for observing significant behavioral and cognitive improvements in this model fraxa.org.
Specific behavioral tasks employed in these studies can include:
Morris Water Maze: Measures spatial learning and memory by assessing the ability of rodents to find a submerged platform in a pool of water using spatial cues researchgate.net.
Nesting and Marble Burying: Assesses hippocampal-dependent daily living activities and repetitive behaviors in models like Fragile X syndrome fraxa.org.
Non-Spatial Learning and Memory Tasks: Evaluate associative learning and memory independent of spatial cues fraxa.org.
These behavioral assessments provide crucial data on the functional impact of this compound treatment in preclinical neurological models.
Synthetic Chemistry and Analytical Techniques
The structural complexity and low natural abundance of bryostatins have driven significant efforts in synthetic chemistry to provide sufficient material for research and to develop analogues with potentially improved properties ijirt.orgnih.govpnas.org. Advanced analytical techniques are indispensable for the synthesis, structural elucidation, and study of the biosynthesis and metabolism of this compound and its analogues.
Fragment Synthesis and Macrocyclization Methodologies
The total synthesis of bryostatins is a challenging endeavor, often relying on convergent strategies involving the synthesis of complex molecular fragments followed by their union and macrocyclization to form the characteristic 20-member macrolactone ring thieme-connect.comnih.govscilit.com. Fragment synthesis allows for the preparation of key building blocks containing multiple stereogenic centers and functional groups researchgate.net.
Various methodologies have been developed for fragment synthesis and coupling, including:
Aldol Reactions: Used to join fragments, forming new carbon-carbon bonds and setting stereochemistry thieme-connect.com.
Julia-Lythgoe Olefination: Employed to connect fragments via the formation of a double bond thieme-connect.comresearchgate.net.
Pyran Annulation: A convergent strategy that unites preformed pyran rings (A and C) through a reaction that simultaneously forms the B ring scilit.com.
Macrocyclization, the formation of the large lactone ring, is a critical step in the total synthesis. Different strategies have been successfully applied:
DCC-Mediated Macrocyclization: A common method for forming ester linkages to close the macrolactone ring thieme-connect.com.
Prins-Driven Macrocyclization: A step-economical and convergent strategy that forms the B-ring tetrahydropyran (B127337) architecture and contributes to macrocycle formation nih.gov.
Pd-Catalyzed Diyne Coupling: Another method explored for macrocyclization scilit.com.
These synthetic methodologies enable the creation of this compound and its analogues, providing access to compounds for further biological evaluation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure of organic molecules, including complex natural products like bryostatins and their synthetic analogues ijirt.orgnih.gov. NMR provides information about the connectivity of atoms, their spatial arrangement, and the presence of different functional groups.
High-field NMR measurements have been used to determine the solution structures of synthetic bryostatin analogues ijirt.orgnih.gov. Studies have shown that the solution structures of certain simplified analogues are very similar to the previously reported structures of natural bryostatins ijirt.orgnih.gov. This structural similarity is important for understanding the relationship between structure and biological activity, particularly concerning binding to protein kinase C (PKC) ijirt.orgnih.gov. NMR titration studies can also be used to assess the binding of analogues to target proteins like PKC, providing insights into their affinity and interaction sites researchgate.net.
Mass Spectrometry in Biosynthesis and Metabolism Studies
Mass spectrometry (MS) plays a vital role in studying the biosynthesis and metabolism of this compound. MS can be used to detect, identify, and quantify bryostatins and their metabolic products in complex biological matrices nih.govresearchgate.netresearchgate.net.
In biosynthesis studies, MS techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) have been applied to understand the enzymatic steps involved in the production of bryostatins by their bacterial symbionts researchgate.netnih.govsigmaaldrich.com. FTICR-MS offers high resolution and mass accuracy, enabling the identification of intermediates and the characterization of enzyme activity researchgate.netnih.govsigmaaldrich.com. For example, FTICR-MS has been used to confirm the activity of BryR, a key enzyme involved in the β-branching of the bryostatin core ring system nih.govsigmaaldrich.com.
MS measurements also provide insights into the stability and potential transformations of bryostatin under various conditions. For instance, MS measurements suggest that bryostatin can undergo rearrangements and hydrolysis, which have implications for its stability in biological systems and during isolation procedures researchgate.net.
Biochemical and Biophysical Characterization
Biochemical and biophysical characterization techniques are employed to understand the interaction of this compound with its biological targets and its effects on cellular processes. A primary focus of this characterization is the interaction with protein kinase C (PKC) isozymes sigmaaldrich.comijirt.orgnih.gov.
Bryostatins bind to the C1 regulatory domain of PKC, competing with endogenous activators like diacylglycerols and exogenous activators like phorbol (B1677699) esters sigmaaldrich.comnih.gov. While both bryostatins and phorbol esters activate PKC, they often induce different cellular responses sigmaaldrich.compnas.org. Biochemical assays, such as in vitro kinase assays, are used to measure the ability of bryostatins to stimulate PKC activity ijirt.orgpnas.org. Binding assays, including those utilizing radiolabeled ligands or surface plasmon resonance (SPR), quantify the affinity of bryostatins and their analogues for different PKC isozymes nih.govnih.govsigmaaldrich.com.
Biophysical techniques can provide further details about the interaction. For example, studies have characterized Bryostatin 1 as a ligand for the C1 domain of Munc13-1, a synaptic protein that shares common activators with PKC researchgate.net. Binding assays confirmed the affinity of Bryostatin 1 for both the isolated C1 domain and the full-length Munc13-1 protein researchgate.net. Confocal microscopy and immunoblot analysis have demonstrated that Bryostatin 1 induces plasma membrane translocation of Munc13-1, a hallmark of its activation researchgate.net.
Electrophysiological recordings in animal models, such as in Hermissenda, have been used to measure biophysical changes in neurons following bryostatin treatment, such as alterations in input resistance and the enhancement of long-lasting depolarization core.ac.uk. Quantitative immunocytochemistry can also be used to measure changes in the levels of proteins like calexcitin, which are modulated by PKC activation and associated with learning and memory core.ac.uk.
Enzyme Kinetics and Binding Assays for Target Interaction
Enzyme kinetics and binding assays are fundamental techniques used to quantify the affinity and kinetics of this compound binding to its protein targets, notably protein kinase C (PKC) isoforms and Munc13-1 fishersci.ptnih.govacs.orgresearchgate.net. These assays typically involve using labeled ligands, such as tritiated phorbol 12,13-dibutyrate ([³H]PDBu) or labeled bryostatin analogs, to compete for binding sites on the target protein acs.orgnih.gov.
Binding assays, such as saturation binding and competition binding experiments, allow for the determination of key parameters like the dissociation constant (Kd) or inhibition constant (Ki) acs.org. For instance, studies have shown that Bryostatin 1 binds to the isolated C1 domain of Munc13-1 with a Ki of 8.07 ± 0.90 nM and to the full-length Munc13-1 protein with a Ki of 0.45 ± 0.04 nM in vitro nih.govacs.orgresearchgate.net. These values indicate a high affinity of Bryostatin 1 for Munc13-1.
Enzyme kinetics studies can further elucidate how this compound affects the catalytic activity of enzymes like PKC upon binding. By measuring reaction rates under varying substrate and this compound concentrations, researchers can determine the type of inhibition or activation and calculate kinetic parameters such as Vmax and Km. While the provided search results primarily focus on binding affinities, enzyme kinetics would provide a more complete picture of the functional consequences of this compound-target interaction.
Data from binding studies highlight the differential affinities of Bryostatin 1 for various targets and target domains.
| Target/Domain | Ligand | Assay Type | Lipid Condition | Binding Constant (Ki or Kd) | Citation |
| Munc13-1 (isolated C1) | Bryostatin 1 | Competition | PS/PC (20:80, w:w) | 8.07 ± 0.90 nM (Ki) | nih.govacs.orgresearchgate.net |
| Munc13-1 (full-length) | Bryostatin 1 | Competition | Not specified | 0.45 ± 0.04 nM (Ki) | nih.govacs.orgresearchgate.net |
| Munc13-1 (isolated C1) | PDBu | Competition | PS/PC (20:80, w:w) | 69.5 ± 4.8 nM (Ki) | acs.org |
| PKCδ-C1b | Bryostatin 1 | Binding Affinity | Not specified | Similar to Phorbol Esters | mdpi.com |
| PKCα | Bryostatin 1 | Binding Affinity | Not specified | High affinity (Ki = 1.35 nM) | fishersci.pt |
Protein-Ligand Interaction Studies
Protein-ligand interaction studies delve into the specific molecular contacts and forces that govern the binding of this compound to its targets. These studies utilize techniques to identify the residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).
Experimental methods like site-directed mutagenesis can identify critical amino acid residues in the target protein that are essential for this compound binding or activity nih.gov. For example, studies on Munc13-1 demonstrated that a mutation (H567K) that renders the protein insensitive to phorbol esters also results in insensitivity to Bryostatin 1, suggesting overlapping binding mechanisms nih.govresearchgate.net.
Other biophysical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, can provide high-resolution structural information about the protein-ligand complex acs.org. While obtaining co-crystal structures of membrane-associated proteins like PKC with ligands can be challenging, NMR can offer insights into the conformation of this compound when bound to a protein or within a membrane environment acs.org. These studies help visualize the binding pose and the dynamic nature of the interaction.
Research indicates that Bryostatin 1 interacts with residues in the C1 domains of its targets mdpi.comnih.govacs.orgresearchgate.net. For Munc13-1, interactions with residues such as Trp-588, Ile-590, and Arg-592 have been suggested based on modeling, involving both hydrophobic interactions and hydrogen bond formation researchgate.net.
Computational Approaches
Computational methods play a vital role in complementing experimental studies by providing theoretical insights into the binding mechanisms, predicting binding affinities, and exploring the conformational dynamics of this compound and its targets.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred binding pose(s) of a ligand (this compound) within the binding site of a target protein nih.govtandfonline.comwisdomlib.org. This method explores various orientations and conformations of the ligand and protein to find the energetically favorable binding modes nih.govwisdomlib.org. Docking studies with Bryostatin 1 have been performed on targets like Munc13-1 and ferritin nih.govresearchgate.nettandfonline.com. For instance, docking Bryostatin 1 into the C1 domain of Munc13-1 suggests a binding site similar to that of phorbol ester nih.govacs.org. Docking studies have also predicted that Bryostatin 1 can bind to ferritin, forming stable hydrogen bonds tandfonline.com.
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the protein-ligand complex over time mdpi.comtandfonline.comnih.gov. MD simulations provide information about the conformational changes of the protein and ligand upon binding, the flexibility of the complex, and the persistence of specific interactions mdpi.comtandfonline.com. MD simulations have been used to understand the binding mechanism and conformational dynamics of the ferritin-Bryostatin 1 system, showing the stability of the complex over simulation trajectories tandfonline.com. MD simulations have also been utilized to explore how Bryostatin 1 interacts with membrane-bound PKC, offering insights into the influence of the membrane environment on the interaction and the potential differences in the binding modes compared to phorbol esters mdpi.comresearchgate.netnih.gov. Studies suggest that Bryostatin 1 may induce a shallower membrane insertion depth for PKC compared to phorbol esters, potentially influencing protein-lipid interactions and accessibility to substrates mdpi.com.
Data from molecular docking studies can include binding affinity scores and predicted interactions:
| Target Receptor | Binding Affinity (kcal/mol) | Interacting Amino Acids (Predicted) | Nature of Interaction (Predicted) | Citation |
| Protein Kinase B | -6.5 | Not specified | Not specified | wisdomlib.org |
| VEGFR2 | -7.2 | Not specified | Not specified | wisdomlib.org |
| Procaspase 7 | -5.4 | Arg87, Asn88, His144, Lys285 | Hydrogen bonds | wisdomlib.org |
| Munc13-1 C1 domain | 1.12 | Trp-588, Ile-590, Arg-592 | Hydrophobic, Hydrogen bonds | researchgate.net |
| Ferritin | Appreciable binding potential | Not specified | Hydrogen bonds | tandfonline.com |
Note: Binding affinity values from docking are theoretical predictions and may vary depending on the software and parameters used.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity tandfonline.com. By analyzing the structural features of different bryostatins and their measured biological activities (e.g., binding affinity to PKC isoforms, cellular responses), QSAR models can identify the structural elements that are crucial for activity and predict the activity of novel bryostatin analogs nih.govresearchgate.net.
QSAR studies on bryostatins have contributed to understanding the key pharmacophoric features required for PKC modulation nih.govresearchgate.net. These models can help guide the design and synthesis of simplified bryostatin analogs with improved potency or selectivity researchgate.net. For instance, QSAR analysis has suggested structural similarities between Bryostatin 1 and other compounds that interact with PKC, supporting its mechanism of action researchgate.net. Early modeling studies correlated the oxygen atoms at specific positions in bryostatin with critical elements of the phorbol ester pharmacophore, providing support for the validity of the pharmacophore model nih.gov.
QSAR modeling can involve various molecular descriptors that quantify different aspects of chemical structure, such as electronic properties, steric properties, and lipophilicity. These descriptors are then correlated with biological activity using statistical methods to build predictive models tandfonline.com.
Future Directions in Bryostatin a Academic Research
Exploration of Novel Molecular Targets Beyond PKC
While bryostatin (B1237437) A is a well-established modulator of PKC, particularly conventional and novel isoforms, emerging research suggests its activity may extend to other molecular targets. Understanding these additional interactions is crucial for fully elucidating bryostatin A's diverse biological effects and identifying new therapeutic opportunities.
Studies have shown that bryostatin 1 binds to the C1 domain of Munc13-1, a protein essential for synaptic vesicle priming and neuronal transmission. This interaction induces plasma membrane translocation of Munc13-1, mimicking the effects of phorbol (B1677699) esters, another class of C1 domain activators. Bryostatin 1 also increased the expression level of Munc13-1 in neuronal cells. acs.org This finding suggests that Munc13 proteins may play a significant role in the neurological effects observed with this compound, such as improved neuronal connections and memory enhancement. acs.org Future research aims to further characterize the binding kinetics and functional consequences of this compound interaction with Munc13 family members and explore the involvement of this interaction in this compound's effects on synaptic plasticity and cognitive function.
Beyond Munc13, the complex biological responses elicited by this compound hint at potential interactions with other signaling pathways and proteins. Academic research is exploring the broader cellular impact of this compound using unbiased approaches to identify novel binding partners and downstream effectors. This includes investigating its influence on other kinase families, phosphatases, and proteins involved in membrane trafficking and protein degradation, which could contribute to its observed effects on cell differentiation, immune modulation, and viral latency. tandfonline.comtandfonline.com
Development of Next-Generation this compound Analogues with Enhanced Selectivity or Potency
The structural complexity and limited natural supply of this compound have driven significant efforts towards the synthesis of simplified analogues, often referred to as "bryologs". tandfonline.comtandfonline.comacs.orgpnas.org Future academic research in this area focuses on designing and synthesizing analogues with improved properties, including enhanced potency, increased selectivity for specific PKC isoforms or other targets, better pharmacokinetic profiles, and reduced toxicity. tandfonline.comacs.orgresearchgate.net
The rationale behind developing analogues is to create compounds that are more synthetically accessible than the natural product while retaining or improving upon its desired biological activities. tandfonline.comtandfonline.comacs.orgpnas.org Researchers are employing function-oriented synthesis strategies to design simplified structures that mimic the key features of this compound responsible for its activity. acs.orgpnas.orgresearchgate.net This involves identifying the minimal structural requirements for binding to target proteins like PKC and Munc13 and then designing smaller, less complex molecules that retain these features. pnas.org
Academic studies are evaluating the affinity and selectivity of these new analogues for different PKC isozymes (e.g., α, β, δ, ε) and other potential targets. pnas.orgunimi.it For instance, some simplified analogues have shown comparable or even superior potency to bryostatin 1 in modulating PKC translocation. researchgate.net The goal is to develop analogues with tailored activity profiles for specific therapeutic applications, potentially minimizing off-target effects associated with the parent compound. acs.orgacs.org
Data from studies on bryostatin analogues and their PKC binding affinities can be summarized in tables to compare their properties:
| Compound | Target (e.g., PKC) | Binding Affinity (Ki) | Notes | Source |
| Bryostatin 1 | PKC | 1.35 nM (mixed) fishersci.pt | Natural product | fishersci.pt |
| Bryostatin 1 | Munc13-1 (C1 domain) | 8.07 ± 0.90 nM acs.org | Novel target interaction | acs.org |
| Bryostatin 1 | Munc13-1 (full-length) | 0.45 ± 0.04 nM acs.org | Novel target interaction | acs.org |
| Simplified Analog 15 | PKC | - | Less potent than Bryostatin 1 researchgate.net | researchgate.net |
| Simplified Analog 16 | PKC | 6.5 nM researchgate.net | Comparable potency to Bryostatin 1 researchgate.net | researchgate.net |
| Simplified Analog 17 ("Picolog") | PKC | 2.3 nM researchgate.net | Superior potency to Bryostatin 1 researchgate.net | researchgate.net |
| Simplified Analog 18 | PKC | 1.9 nM researchgate.net | Superior potency to Bryostatin 1 researchgate.net | researchgate.net |
| Simplified Analog 3 | PKC | - | Selectivity toward PKCδ, ε unimi.it | unimi.it |
Note: Binding affinities can vary depending on the specific PKC isoform tested and experimental conditions. "Mixed" indicates testing with a mixture of PKC isozymes.
Investigation of this compound in Underexplored Disease Areas
Beyond its traditional focus on cancer, academic research is increasingly exploring the potential of this compound in other disease areas where its unique mechanisms of action may be beneficial.
One significant area of focus is neurological disorders. This compound has shown promise in preclinical models of Alzheimer's disease, fragile X syndrome, stroke, and traumatic brain injury, demonstrating effects on synaptogenesis, memory enhancement, and neuroprotection. rwu.eduescholarship.orgexcli.defrontiersin.org Future research aims to understand the precise mechanisms underlying these neurotrophic effects, including the role of PKC modulation and interaction with proteins like Munc13, and to evaluate its potential in other neurodegenerative or neurological conditions. acs.orgescholarship.orgexcli.defrontiersin.org
Another area of interest is infectious diseases, particularly HIV. This compound has been investigated for its ability to reactivate latent HIV in infected cells, a strategy aimed at eliminating viral reservoirs that persist despite current antiviral therapies. tandfonline.comtandfonline.compnas.orgrwu.edu Academic studies are continuing to explore the potential of this compound and its analogues in "shock and kill" strategies for HIV eradication, focusing on optimizing the balance between latency reversal and potential immune activation. tandfonline.comtandfonline.comrwu.edu
Furthermore, the immunomodulatory activities of this compound, including its effects on cytokine release and lymphocyte populations, suggest potential applications in other immune-related disorders. tandfonline.comtandfonline.com Research is ongoing to delineate the specific immune pathways modulated by this compound and explore its therapeutic potential in conditions beyond oncology and infectious diseases.
Advances in Sustainable Production and Biotechnological Approaches for Supply
The scarcity of naturally occurring this compound from its marine source, Bugula neritina, has been a major bottleneck for its widespread research and clinical development. acs.orgpnas.orgrwu.eduresearchgate.net Future academic directions are heavily focused on developing sustainable and scalable methods for this compound production.
Total synthesis of this compound has been achieved but remains challenging and not yet practical for industrial scale. tandfonline.comtandfonline.comrwu.edu Academic chemists continue to refine synthetic routes to improve efficiency and yield. tandfonline.comtandfonline.comrwu.edu
Biotechnological approaches offer promising alternatives. Research is focused on the bacterial symbiont, Endobugula sertula, which is the likely natural source of bryostatins. pnas.orgrwu.eduresearchgate.netresearchgate.net Efforts include cultivating the bacterial symbiont and exploring genetic engineering techniques to enhance bryostatin production in controlled environments. tandfonline.comrwu.eduresearchgate.net Identifying and characterizing the bryostatin biosynthetic genes has been a crucial step in this direction. rwu.edu Future work involves leveraging synthetic biology to potentially transfer the biosynthetic pathways into more amenable host organisms for fermentation-based production. pnas.org
Mariculture of Bugula neritina has also been explored, but commercial implementation has been limited. rwu.eduresearchgate.net Research into optimizing aquaculture techniques to increase bryostatin yield from the natural source or associated symbionts is another ongoing area. researchgate.net
These efforts are critical for ensuring a sufficient and reliable supply of this compound and its analogues for continued academic research and potential clinical applications.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
Gaining a comprehensive understanding of this compound's complex mechanisms of action requires the integration of data from multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and pharmacoproteomics. ki.seresearchgate.netresearchgate.netmanchester.ac.uk Future academic research is increasingly employing multi-omics approaches to unravel the intricate cellular networks and pathways influenced by this compound.
By analyzing changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and the interaction of this compound with cellular proteins (pharmacoproteomics), researchers can gain a more holistic view of its effects. ki.seresearchgate.netresearchgate.net This integrated approach can help identify novel targets, understand off-target effects, and elucidate the downstream signaling cascades triggered by this compound. ki.seresearchgate.net
For example, multi-omics profiling of cancer cell lines treated with this compound can reveal correlations between specific molecular features and drug sensitivity, potentially identifying biomarkers that predict response. ki.seresearchgate.netresearchgate.net Studies integrating proteomics and transcriptomics have shown that proteomics data can reveal differences in protein levels and modifications not evident from transcriptomics alone, providing a deeper understanding of the functional impact of this compound. researchgate.net
The analysis of multi-omics data requires sophisticated bioinformatics and computational tools. Future research will involve developing and applying advanced computational methods to integrate and interpret these large datasets, leading to a more complete picture of how this compound exerts its biological effects at a systems level. ki.semanchester.ac.uk This comprehensive mechanistic understanding is essential for guiding the rational design of next-generation analogues and identifying the most promising therapeutic applications for this compound.
Q & A
Q. What is the primary mechanism of action of Bryostatin A in neurodegenerative disease models, and how can researchers experimentally validate this mechanism?
this compound activates protein kinase C epsilon (PKCε), which induces synaptogenesis, reduces amyloid oligomers, and inhibits hyperphosphorylated tau in preclinical Alzheimer’s disease (AD) models . To validate this mechanism:
- Use in vitro assays (e.g., Western blotting, ELISA) to measure PKCε activation and downstream biomarkers like brain-derived neurotrophic factor (BDNF) or postsynaptic density protein 95 (PSD-95).
- Employ transgenic AD mouse models to assess synaptic density via immunohistochemistry or electrophysiology.
- Conduct dose-response studies to correlate this compound concentrations with PKCε activity and cognitive outcomes .
Q. What preclinical models are most effective for evaluating this compound’s efficacy in neurodegenerative diseases?
- Transgenic mice (e.g., APP/PS1 models) are standard for studying amyloid-beta and tau pathology. Measure cognitive improvements using Morris water maze or novel object recognition tests .
- Primary neuronal cultures treated with amyloid-beta oligomers can quantify synaptic rescue via fluorescence microscopy for synaptic markers (e.g., synaptophysin) .
- Non-human primates may be used for pharmacokinetic/pharmacodynamic (PK/PD) modeling due to closer physiological relevance to humans .
Q. What are the standard dosage ranges and administration routes for this compound in clinical trials?
- Phase II trials for AD used intravenous (i.v.) doses of 20–40 µg, with 20 µg showing better tolerability and efficacy .
- Preclinical studies often use 10–25 µg/m² in animal models, adjusted for species-specific metabolic rates .
- Dose optimization should include PK/PD analyses to track peak plasma levels (1–2 hours post-infusion) and correlate with biomarker changes (e.g., PKCε activity in peripheral blood mononuclear cells) .
Advanced Research Questions
Q. How should researchers design a Phase II clinical trial for this compound to address both safety and cognitive outcomes in Alzheimer’s disease?
- PICOT Framework :
- Population : Advanced AD patients (MMSE-2: 4–15) aged 55–85 .
- Intervention : i.v. This compound (20 µg) vs. placebo.
- Comparison : Placebo-controlled, randomized 1:1.
- Outcome : Primary—Severe Impairment Battery (SIB) scores at 13 weeks; Secondary—MMSE and ADCS-ADL at 5 and 15 weeks.
- Time : 12-week treatment with 30-day follow-up .
- Statistical Considerations :
- Pre-specify analysis sets (e.g., Full Analysis Set [FAS] vs. Completer Analysis Set [CAS]) to handle dropouts.
- Use 1-sided tests for primary efficacy (p < 0.1) and 2-sided tests for exploratory analyses (p < 0.05) .
- Ethical Compliance : Obtain IRB approval, ensure informed consent, and monitor adverse events (e.g., dropout rates in higher-dose groups) .
Q. How can researchers resolve contradictory efficacy data between this compound dosage groups (e.g., 20 µg vs. 40 µg)?
- Data Analysis Strategies :
- Conduct ANCOVA adjusting for covariates like baseline memantine use, which may block Bryostatin’s effects .
- Perform post-hoc trend analyses to identify dose-dependent response patterns (e.g., SIB score improvements at 20 µg vs. placebo, p < 0.07) .
- Compare safety profiles: 40 µg had higher dropout rates, suggesting toxicity thresholds .
- Methodological Adjustments :
- Redesign trials with adaptive dosing or stratified randomization based on memantine usage.
- Validate findings in larger Phase III cohorts with longer follow-up periods.
Q. What methodological challenges arise in synthesizing this compound analogs, and how can they be addressed?
- Synthesis Challenges :
- Bryostatin’s complex macrolide structure requires high-step synthetic routes with low atom economy .
- Simplified analogs (e.g., bryologs) may lose potency or selectivity for PKCε .
- Solutions :
- Use convergent synthesis to reduce steps (e.g., modular assembly of A/B and C/D ring fragments) .
- Employ structure-activity relationship (SAR) studies to identify critical functional groups (e.g., C26 hydroxyl group for PKCε binding) .
- Collaborate with computational chemists for molecular docking simulations to optimize analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
